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6-bromo-1-ethyl-4-methyl-1H-indazole Documentation Hub

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  • Product: 6-bromo-1-ethyl-4-methyl-1H-indazole
  • CAS: 1693763-40-4

Core Science & Biosynthesis

Foundational

Chemical Properties of 6-Bromo-1-ethyl-4-methyl-1H-indazole

Executive Summary 6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) represents a highly specialized scaffold in modern medicinal chemistry. As a halogenated indazole derivative, it serves as a critical "linchpin"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) represents a highly specialized scaffold in modern medicinal chemistry. As a halogenated indazole derivative, it serves as a critical "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups: the C6-bromine atom allows for palladium-catalyzed cross-coupling, the N1-ethyl group provides lipophilic tuning and metabolic stability, and the C4-methyl group offers steric bulk often required for kinase selectivity. This guide dissects the physicochemical properties, synthesis logic, and reactivity profile of this compound, providing a roadmap for its utilization in high-throughput library generation and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the baseline physical properties is essential for assay development and formulation. The lipophilicity (cLogP) of this molecule suggests good membrane permeability, making it an ideal fragment for intracellular targets.

Table 1: Physicochemical Specifications
PropertyDataNotes
CAS Number 1693763-40-4Primary identifier
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
Appearance Pale-yellow to yellow-brown liquidLow melting point solid/oil
Predicted LogP ~3.8 - 4.2High lipophilicity due to ethyl/methyl/bromo
H-Bond Donors 0N1 is alkylated
H-Bond Acceptors 2N2 and Indazole system
Rotatable Bonds 1Ethyl chain

Synthesis & Regiocontrol: The N1 vs. N2 Challenge

The synthesis of 1-alkylindazoles is historically plagued by regioselectivity issues. The indazole nitrogen atoms (N1 and N2) are ambident nucleophiles. Alkylation of the parent 6-bromo-4-methyl-1H-indazole often yields a mixture of the desired N1-ethyl product and the N2-ethyl isomer.[1]

Mechanism of Regioselectivity[8]
  • Thermodynamic vs. Kinetic Control: N1-alkylation is generally the thermodynamic product, while N2-alkylation is kinetically favored under certain conditions.[2]

  • Steric Influence: The C7-H provides minimal steric hindrance, allowing N1 alkylation. However, the choice of base and solvent is critical.[3]

  • Electronic Effects: The electron-withdrawing bromine at C6 slightly increases the acidity of the N-H, affecting the nucleophilicity of the resulting anion.

Experimental Strategy for N1 Selectivity

To maximize the yield of 6-bromo-1-ethyl-4-methyl-1H-indazole , the following conditions are recommended based on field data for similar scaffolds:

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF (Polar aprotic favors Sɴ2).

  • Temperature: 0°C to RT (Higher temps may promote N2 isomerization or mixtures).

Visualization: Regioselective Synthesis Pathway

SynthesisPath Start 6-Bromo-4-methyl-1H-indazole (Precursor) Base Deprotonation (NaH/DMF) Start->Base Anion Indazolyl Anion (Ambident Nucleophile) Base->Anion  -H+ EtI Ethyl Iodide (Electrophile) Anion->EtI ProductN1 N1-Ethyl Product (Thermodynamic) TARGET EtI->ProductN1  Major Pathway ProductN2 N2-Ethyl Isomer (Kinetic Byproduct) EtI->ProductN2  Minor Pathway

Caption: Synthesis pathway illustrating the bifurcation between N1 and N2 alkylation. N1 is favored under thermodynamic conditions.[2][4]

Reactivity Profile & Functionalization

This molecule is designed as a "divergent intermediate." The chemical stability of the N1-ethyl and C4-methyl groups allows chemists to perform harsh transformations on the C6-bromine or C3-position without degrading the core.

C6-Bromine: The Cross-Coupling Engine

The bromine atom at position 6 is the primary handle for increasing molecular complexity. It is highly reactive toward Pd(0) oxidative addition.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems.[5]

    • Utility: Extending the scaffold to reach hydrophobic pockets in kinase active sites.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

    • Utility: Modulating solubility and H-bond donor/acceptor profiles.

  • Sonogashira Coupling: Reacts with terminal alkynes.

    • Utility: Rigidifying the linker structure.

C3-Position: Electrophilic Substitution

The C3 position retains aromatic character and can be functionalized via:

  • Halogenation: NIS or NBS can install an Iodine or Bromine at C3, enabling sequential cross-coupling (e.g., Suzuki at C6 first, then Suzuki at C3).

  • Lithiation: C3-H/Li exchange allows reaction with aldehydes or ketones.

C4-Methyl: Benzylic Functionalization

While less common in early discovery, the C4-methyl group is susceptible to radical bromination (NBS/AIBN), converting it into a benzylic bromide. This allows for nucleophilic substitution, effectively turning the methyl group into a tether for further functionalization.

Visualization: Divergent Reactivity Logic

Reactivity Center 6-Bromo-1-ethyl- 4-methyl-1H-indazole Suzuki Suzuki Coupling (Aryl-B(OH)2) Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Center->Buchwald C3_Hal C3-Halogenation (NIS/NBS) Center->C3_Hal Benzylic Benzylic Bromination (NBS/Radical) Center->Benzylic Prod_Suz Biaryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Suz Prod_Buch Amino-Indazoles Buchwald->Prod_Buch Prod_C3 3-Halo-Indazoles (Dual Coupling) C3_Hal->Prod_C3 Prod_Benz C4-Linkers Benzylic->Prod_Benz

Caption: Divergent synthesis map showing how the core scaffold can be transformed into four distinct chemical classes.

Experimental Protocols

The following protocols are adapted from high-reliability literature methods for 6-bromoindazoles.

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Objective: Functionalization of C6-Br with phenylboronic acid.

  • Reagents:

    • 6-Bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[6][7][8][9]·CH₂Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)[9]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[9]

  • Procedure:

    • Charge a reaction vial with the indazole, boronic acid, base, and catalyst.[3]

    • Evacuate and backfill with Nitrogen (3x) to remove oxygen (Critical for Pd cycle).

    • Add degassed solvent mixture via syringe.

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS.[10]

    • Workup: Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[11][9][12]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1][9]

Protocol B: Regioselective Synthesis of the Core (If starting from precursor)

Objective: N1-Ethylation of 6-bromo-4-methyl-1H-indazole.

  • Reagents:

    • 6-Bromo-4-methyl-1H-indazole (1.0 equiv)

    • NaH (60% dispersion in oil, 1.2 equiv)

    • Ethyl Iodide (1.1 equiv)

    • Solvent: Anhydrous DMF

  • Procedure:

    • Dissolve indazole precursor in DMF at 0°C under N₂.

    • Add NaH portion-wise. Stir for 30 min at 0°C (Wait for H₂ evolution to cease).

    • Add Ethyl Iodide dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Carefully add water at 0°C.

    • Isolation: Extract with Et₂O (Ether helps separate N1/N2 isomers better than EtOAc in some cases).

    • Note: The N1 isomer is typically less polar (higher Rf) than the N2 isomer on Silica TLC.

Safety & Handling

  • Hazards: Classified as Warning .

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Protect from light.

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 6-Bromo-1-ethyl-4-methyl-1H-indazole Product Data. Retrieved from

  • BenchChem. Synthetic Routes for Modifying the Indazole Core. Retrieved from

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. Retrieved from

  • National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC, 2024. Retrieved from

  • ChemScene. Methyl 6-bromo-1H-indazole-4-carboxylate Properties. Retrieved from

Sources

Exploratory

Structure-activity relationship (SAR) of 1-ethyl-4-methyl indazole derivatives

Topic: Structure-activity relationship (SAR) of 1-ethyl-4-methyl indazole derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 1-ethyl-4-methyl indazole derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The 1-ethyl-4-methyl indazole scaffold represents a distinct chemotype in medicinal chemistry, sitting at the intersection of two major pharmacological classes: synthetic cannabinoid receptor agonists (SCRAs) and kinase inhibitors (oncology/inflammation). While the 1-ethyl tail is generally considered sub-optimal for high-affinity CB1 receptor agonism (where 5-carbon chains predominate), it serves as a critical "fragment probe" for exploring the lower limits of lipophilicity and steric tolerance within the orthosteric binding pocket. Conversely, in kinase inhibition (e.g., PAK1, SGK1), this compact scaffold often exhibits superior solubility and metabolic stability compared to its longer-chain analogs.

This guide analyzes the Structure-Activity Relationship (SAR) of this specific substitution pattern, focusing on the steric influence of the C4-methyl group on the C3-linker geometry and the lipophilic limitations of the N1-ethyl moiety.

The Scaffold Architecture: Structural & Electronic Properties

The core pharmacophore consists of a bicyclic indazole ring substituted at two critical positions.[1] Understanding the interplay between these substituents is prerequisite to rational design.

The C4-Methyl "Steric Gate"

The introduction of a methyl group at the C4 position is not merely a lipophilic addition; it acts as a conformational lock.

  • Steric Clash: The C4-methyl group exerts steric pressure on the carbonyl (or amide) substituent at Position 3. This forces the C3-substituent to twist out of coplanarity with the indazole ring.

  • Electronic Effect: While weakly electron-donating (+I effect), the methyl group’s primary contribution here is preventing metabolic oxidation at the C4 position, a common soft spot in unsubstituted indazoles.

The N1-Ethyl "Lipophilic Floor"
  • LogP Constraints: In cannabinoid SAR, a 1-ethyl tail (C2) typically yields a LogP of ~2.5–3.0, often falling below the optimal window (LogP 4–6) required for deep penetration into the lipid-rich CB1 transmembrane domain.

  • Metabolic Stability: Unlike the 1-pentyl or 1-(4-fluorobenzyl) tails, the ethyl group is rapidly oxidized to a carboxylic acid or dealkylated, making it a "short-acting" pharmacophore in vivo.

Synthetic Pathways & Regioselectivity[2]

Synthesizing 1-ethyl-4-methyl indazole requires strict regiocontrol to avoid the formation of the thermodynamically stable but pharmacologically distinct N2-isomer.

Graphviz Workflow: Regioselective Synthesis

The following workflow illustrates the "Indazole Construction Strategy" utilizing a diazonium cyclization approach to ensure N1 selectivity.

SynthesisWorkflow Start Precursor: 3-methyl-2-nitroaniline Step1 Diazotization & Cyclization Start->Step1 NaNO2, AcOH Core Intermediate: 4-methyl-1H-indazole Step1->Core Step2 N-Alkylation (EtI, K2CO3, DMF) Core->Step2 Separation Isomer Separation (Column Chromatography) Step2->Separation Yields N1 (Major) + N2 (Minor) Product Target Scaffold: 1-ethyl-4-methyl-1H-indazole Separation->Product Isolation of N1

Caption: Figure 1. Regioselective synthesis pathway prioritizing the N1-ethyl isomer via steric guidance.

Detailed SAR Analysis

Domain A: Cannabinoid Receptor Agonism (CB1/CB2)

In the context of SCRAs (e.g., analogs of AB-PINACA), the 1-ethyl-4-methyl derivative represents a "low-potency" control.

FeatureSAR ObservationMechanistic Explanation
N1-Ethyl Tail Drastic Potency Loss The hydrophobic channel of CB1 (TM3/TM6) requires a chain length of ~5–7 Å (Pentyl/Fluorobenzyl). The Ethyl group is too short to engage the hydrophobic "toggle switch" residues (e.g., Trp356), resulting in micromolar rather than nanomolar affinity.
C4-Methyl Modulation of Efficacy The C4-methyl induces a non-planar conformation. While this can reduce affinity by disrupting pi-stacking, it occasionally increases selectivity for CB2 over CB1 due to the slightly larger orthosteric pocket of CB2.
C3-Linker Critical H-Bonding If the C4-methyl twists the C3-amide too far (dihedral angle >40°), the critical hydrogen bond with Lys192 (CB1) may be broken, abolishing activity.
Domain B: Kinase Inhibition (Oncology)

In kinase drug discovery (e.g., VEGFR, SGK1 inhibitors), this scaffold is highly privileged.

  • Compact Binding: The 1-ethyl group is often preferred here. Many kinase ATP-binding pockets have a "gatekeeper" residue that tolerates small alkyl groups but rejects bulky benzyl tails.

  • Solubility: The 1-ethyl-4-methyl core is significantly more soluble than its lipophilic cannabinoid counterparts, improving oral bioavailability (F%) in mouse models.

Visualizing the SAR Map

SAR_Map Core Indazole Core N1 N1-Ethyl (The Anchor) N1->Core Electronic Donation Note1 Short tail limits CB1 affinity N1->Note1 C4 C4-Methyl (The Twister) C3 C3-Linker (The Warhead) C4->C3 Steric Repulsion (Conformational Lock) Note2 Prevents planar stacking C4->Note2 C3->Core Resonance

Caption: Figure 2. SAR Interaction Map highlighting the steric clash between C4-Methyl and C3-Linker.

Experimental Protocols

To validate the SAR hypotheses described above, the following protocols are standardized.

Protocol A: Synthesis of 1-Ethyl-4-Methyl-1H-Indazole-3-Carboxylate

Use this protocol to generate the core scaffold for further functionalization.

  • Starting Material: Dissolve 4-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq). Stir at RT for 30 min to ensure deprotonation of the indazole NH.
    
  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq) at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N1-isomer usually runs higher (less polar) than the N2-isomer.

  • Workup: Dilute with ice water. Extract with EtOAc (3x). Wash organic layer with brine.[2] Dry over

    
    .[3]
    
  • Purification: Flash column chromatography. Critical: The N1-ethyl isomer is the major product; verify using NOESY NMR (interaction between Ethyl protons and C7-H vs C3-H).

Protocol B: Competitive Radioligand Binding Assay (CB1/CB2)

Use this to quantify the "Ethyl Penalty" compared to Pentyl analogs.

  • Membrane Prep: Use CHO cells stably expressing human CB1 or CB2 receptors.

  • Ligand: Use [3H]-CP55,940 (0.5 nM final concentration).

  • Incubation: Incubate membranes (50 µg protein) with the test compound (

    
     to 
    
    
    
    M) and radioligand in binding buffer (50 mM Tris-HCl, 5 mM
    
    
    , 0.1% BSA) for 90 min at 30°C.
  • Filtration: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result: 1-ethyl-4-methyl analogs typically show

      
       nM (weak/inactive), whereas 1-pentyl analogs show 
      
      
      
      nM.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.

  • Longworth, M., et al. (2017). "Structure-activity relationships of indole and indazole synthetic cannabinoid receptor agonists." Forensic Toxicology.

  • Sparkes, E., et al. (2022). "Synthesis and functional evaluation of synthetic cannabinoid receptor agonists related to ADB-BUTINACA."[4] RSC Medicinal Chemistry.

  • BenchChem. "Biological Activity of 1H-Indazole-3-carboxamide Derivatives." Technical Report.

  • Doi, T., et al. (2018). "Synthesis and crystallization of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate."[5] IUCrData.

Sources

Foundational

6-bromo-1-ethyl-4-methyl-1H-indazole as a pharmaceutical intermediate

This guide outlines the technical specifications, synthetic pathways, and pharmaceutical utility of 6-bromo-1-ethyl-4-methyl-1H-indazole , a high-value scaffold in the development of kinase inhibitors.[1] A Strategic Sca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, synthetic pathways, and pharmaceutical utility of 6-bromo-1-ethyl-4-methyl-1H-indazole , a high-value scaffold in the development of kinase inhibitors.[1]

A Strategic Scaffold for Next-Generation Kinase Inhibitors[1]

Executive Summary

6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) is a bifunctional heterocyclic intermediate critical to the synthesis of small-molecule drugs targeting the Spleen Tyrosine Kinase (Syk) and VEGFR pathways.[1] Its structural value lies in its unique substitution pattern: the C6-bromine serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-ethyl and C4-methyl groups provide essential steric bulk and lipophilicity, optimizing the binding affinity within the ATP-binding pocket of target kinases.[1]

This guide provides a rigorous analysis of its synthesis, quality control, and application in drug discovery, moving beyond generic descriptions to actionable, field-proven methodologies.[1][2]

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name 6-bromo-1-ethyl-4-methyl-1H-indazole
CAS Number 1693763-40-4
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
Appearance Pale yellow to yellow-brown solid/liquid (low melting point)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Functionality Electrophile (Aryl Bromide) for C-C/C-N bond formation
Storage Inert atmosphere (Ar/N₂), 2-8°C, protect from light

Synthetic Utility & Strategic Importance

The molecule is designed as a "divergent core" for medicinal chemistry libraries. Its utility rests on three pillars:

  • The C6-Bromine Handle: Located at the solvent-exposed region of the kinase pocket, this position allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) or heteroaryl tails via Suzuki coupling to modulate pharmacokinetic properties.[2]

  • The N1-Ethyl Anchor: Unlike the unsubstituted N-H indazole, the N-ethyl group locks the tautomeric state, preventing promiscuous binding and improving membrane permeability.

  • The C4-Methyl Gatekeeper: This substituent creates steric hindrance that can selectivity filter out off-target kinases, a common challenge in designing ATP-competitive inhibitors.[1]

Visualization: Structural Logic

StructuralLogic Core Indazole Core (Scaffold) Br C6-Bromine (Cross-Coupling Handle) Core->Br Functionalization Ethyl N1-Ethyl (Solubility/Permeability) Core->Ethyl Tautomer Lock Methyl C4-Methyl (Selectivity/Sterics) Core->Methyl Selectivity Target Target Kinase (Syk / VEGFR) Br->Target Solvent Exposed Area Ethyl->Target Hydrophobic Pocket Methyl->Target Gatekeeper Residue

Caption: Functional decomposition of the 6-bromo-1-ethyl-4-methyl-1H-indazole scaffold.

Synthesis Protocol: Regioselective N-Alkylation[1][9][11]

The critical step in manufacturing this intermediate is the alkylation of 6-bromo-4-methyl-1H-indazole .[1] A major challenge is controlling regioselectivity between the N1 (thermodynamic) and N2 (kinetic) positions.[2] The protocol below uses a base/solvent system optimized for N1 selectivity .

Precursors[2][6]
  • Starting Material: 6-Bromo-4-methyl-1H-indazole.[1]

  • Reagent: Iodoethane (Ethyl Iodide).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃).[2]

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 6-bromo-4-methyl-1H-indazole (1.0 eq) and anhydrous DMF (10 mL/g). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the anion is formed (often indicated by a color change).

  • Alkylation: Add Iodoethane (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[3]

    • Note: Higher temperatures promote N2-alkylation; keep at RT.[1]

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[4][5] Concentrate in vacuo.[3]

  • Isolation: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The N1-ethyl isomer typically elutes after the N2 isomer (depending on the stationary phase, but N1 is usually the major product >80%).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 6-Bromo-4-methyl-1H-indazole Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Alkylation (Et-I, RT, 3-12h) Step1->Step2 Check QC: Regioselectivity Check (N1 vs N2) Step2->Check Product 6-Bromo-1-ethyl-4-methyl-1H-indazole Check->Product Major Product Waste N2-Isomer (Minor) Check->Waste Impurity

Caption: Optimized workflow for the regioselective synthesis of the N1-ethyl intermediate.

Quality Control & Analytical Profile

To validate the identity of the synthesized intermediate, the following analytical parameters should be met.

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >98% area purity; N2-isomer <1%.[1]

¹H-NMR (400 MHz, DMSO-d₆) - Predicted Profile
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.05 Singlet (s)1HH-3 (Indazole proton)
7.80 Singlet (s)1HH-7 (Ar-H, adjacent to N)
7.25 Singlet (s)1HH-5 (Ar-H, between Br and Me)
4.42 Quartet (q, J=7.2 Hz)2HN-CH ₂-CH₃
2.55 Singlet (s)3HC4-CH
1.40 Triplet (t, J=7.2 Hz)3HN-CH₂-CH

Note: The diagnostic N-CH₂ quartet at ~4.4 ppm confirms N-alkylation.[1] A shift significantly downfield (>4.8 ppm) or different splitting patterns may indicate N2-alkylation.

Case Study: Application in Syk Inhibition

This intermediate is a direct precursor to a class of Syk (Spleen Tyrosine Kinase) inhibitors , which are therapeutic targets for B-cell malignancies (e.g., Lymphoma) and autoimmune diseases (e.g., Rheumatoid Arthritis).[2]

Mechanism of Action: In the synthesis of Syk inhibitors (e.g., analogs described in US Patent 9,145,414), the 6-bromo position is coupled with an aminopyrazole or similar moiety.[2] The resulting molecule interrupts the B-Cell Receptor (BCR) signaling pathway by preventing the phosphorylation of downstream effectors like BLNK and PLCγ2.

Visualization: Syk Signaling Pathway

SykPathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR Syk Syk Kinase (Target) BCR->Syk Phosphorylation Downstream BLNK / PLCγ2 Syk->Downstream Signal Transduction Inhibitor Indazole Inhibitor (Derived from 6-Br-1-Et-4-Me) Inhibitor->Syk ATP Competition (Block) Response B-Cell Proliferation / Inflammation Downstream->Response

Caption: Intervention point of Indazole-based inhibitors in the BCR-Syk signaling cascade.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.

  • Reactivity: Avoid contact with strong oxidizing agents. The C-Br bond is stable under standard conditions but reactive toward zero-valent metals (Pd, Ni).

References

  • Sigma-Aldrich. 6-Bromo-1-ethyl-4-methyl-1H-indazole Product Page.[1][6]Link[2]

  • Taiho Pharmaceutical Co., Ltd. 1,2,4-Triazine-6-carboxamide derivative and use thereof.[1] US Patent 9,145,414 B2. (Describes the use of 1-ethyl-4-methyl-indazole intermediates for Syk inhibition). Link

  • BenchChem. Technical Guide to 6-Bromo-1-methyl-1H-indazol-4-amine. (Provides analogous synthesis protocols for methylated indazoles). Link[2]

  • National Institutes of Health (NIH). Regioselective alkylation of indazoles. PMC Article. (Mechanistic grounding for N1 vs N2 selectivity). Link

Sources

Exploratory

Thermodynamic Stability of 1-Ethyl-4-Methyl Substituted Indazoles: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of medicinal chemistry, substituted indazoles are privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors (e.g., Syk, VEGFR) and anti-inflammatory agents. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, substituted indazoles are privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors (e.g., Syk, VEGFR) and anti-inflammatory agents. However, the annular tautomerism inherent to the indazole ring presents a persistent challenge: distinguishing between kinetic and thermodynamic products during N-alkylation.

As a Senior Application Scientist, I frequently encounter preclinical bottlenecks where the kinetic trapping of N2-alkylated indazoles leads to false assumptions about lead compound stability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 1-ethyl-4-methyl-1H-indazole versus its N2-isomer. By understanding the causality behind these thermodynamic preferences and implementing self-validating experimental protocols, researchers can de-risk their synthetic pipelines and ensure the long-term stability of their active pharmaceutical ingredients (APIs).

Mechanistic Principles: Aromaticity and Tautomerism

To understand the stability of 1-ethyl-4-methyl-1H-indazole, we must first examine the fundamental thermodynamics of the indazole core. Indazoles exist in two primary tautomeric forms: the 1H-tautomer and the 2H-tautomer.

The Causality of Thermodynamic Preference

The driving force behind the stability of the 1H-isomer is aromaticity .

  • 1H-Indazole (Benzenoid Form): In this configuration, the 6-membered ring retains a fully intact, delocalized benzene-like

    
    -system.
    
  • 2H-Indazole (Quinonoid Form): Substitution or protonation at the N2 position forces the 6-membered ring into a quinonoid structure, disrupting the continuous aromatic resonance.

Ab initio calculations (MP2/6-31G**) and thermochemical studies consistently demonstrate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.2 to 4.1 kcal/mol [1]. When we introduce specific substituents—such as an ethyl group at the nitrogen and a methyl group at the C4 position—these fundamental rules still govern the system.

The Role of the 4-Methyl Group

The addition of a methyl group at the C4 position exerts both steric and electronic influences:

  • Electronic Effect (+I): The methyl group is mildly electron-donating. It subtly increases the electron density of the conjugated system, marginally increasing the nucleophilicity of both N1 and N2.

  • Steric Effect: While C4 is relatively distant from the N1/N2 reaction centers compared to a C3 or C7 substitution, the 4-methyl group restricts the rotational degrees of freedom for the entire scaffold within tightly packed crystal lattices or enzyme binding pockets.

Despite these effects, the 4-methyl substitution does not override the massive thermodynamic penalty of the quinonoid 2H-form. Therefore, 1-ethyl-4-methyl-1H-indazole remains the absolute thermodynamic sink of the system[2].

G Indazole 4-Methyl-1H-indazole (Tautomeric Core) Reagent Ethyl Halide Base, Solvent Indazole->Reagent N-Ethylation N2_Isomer 2-Ethyl-4-methyl-2H-indazole (Kinetic Product) Reagent->N2_Isomer Fast (Low Ea) N1_Isomer 1-Ethyl-4-methyl-1H-indazole (Thermodynamic Product) Reagent->N1_Isomer Slow (High Ea) N2_Isomer->N1_Isomer Thermal Isomerization (ΔG ≈ -3.2 kcal/mol)

Kinetic vs. Thermodynamic pathways in the N-ethylation of 4-methylindazole.

Quantitative Thermodynamic Data

During early-stage drug development, quantifying the exact energy landscape of your isomers is crucial. Alkylation under standard basic conditions (e.g., NaH/THF) often yields a mixture of N1 and N2 isomers because the N2 nitrogen is more sterically accessible and kinetically favored[3]. However, upon thermal equilibration, the system shifts dramatically.

Below is a summarized thermodynamic profile comparing the two regioisomers of ethyl-4-methylindazole.

Parameter1-Ethyl-4-methyl-1H-indazole (N1)2-Ethyl-4-methyl-2H-indazole (N2)Implication for Drug Design
Relative Free Energy (ΔG°) 0.0 kcal/mol (Baseline)+3.2 to +3.6 kcal/molN1 is highly stable; N2 risks spontaneous isomerization over time.
Electronic Structure Benzenoid (Stable aromaticity)Quinonoid (Disrupted aromaticity)N1 exhibits higher resistance to oxidative metabolism.
Dipole Moment (Approx.) ~ 1.6 Debye~ 3.0 DebyeN2 is significantly more polar, affecting lipophilicity (LogP) and BBB penetration.
Receptor Binding Profile Hydrogen bond acceptor at N2Hydrogen bond acceptor at N1Distinct spatial orientations dictate entirely different SAR profiles.

Self-Validating Experimental Protocols

To rigorously prove the thermodynamic stability of the 1-ethyl-4-methyl-1H-indazole, we must employ a self-validating experimental system . A common pitfall in organic synthesis is assuming a reaction has reached thermodynamic equilibrium simply because it was heated.

To definitively prove thermodynamic control, we must approach the equilibrium from both directions. If pure N1-isomer and pure N2-isomer independently converge to the exact same ratio under identical conditions, we have absolute proof of the thermodynamic landscape.

Protocol: Bidirectional Thermal Equilibration

Objective: To quantify the thermodynamic equilibrium constant (


) between 1-ethyl-4-methyl-1H-indazole and 2-ethyl-4-methyl-2H-indazole.

Step 1: Regioselective Synthesis and Isolation

  • React 4-methyl-1H-indazole with iodoethane (1.1 eq) and

    
     (2.0 eq) in DMF at 0°C for 2 hours to intentionally generate a kinetic mixture of N1 and N2 isomers[4].
    
  • Quench with water, extract with ethyl acetate, and concentrate the organic layer.

  • Separate the isomers using flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). The less polar N1-isomer will elute first, followed by the more polar N2-isomer.

  • Verify the

    
     purity of both isolated batches via 
    
    
    
    -NMR (pay attention to the distinct shift of the C3-proton).

Step 2: The Bidirectional Equilibration (The Self-Validation Step)

  • Prepare two separate high-pressure reaction vials.

    • Vial A: 50 mg of pure 1-ethyl-4-methyl-1H-indazole in 2 mL of anhydrous DMF.

    • Vial B: 50 mg of pure 2-ethyl-4-methyl-2H-indazole in 2 mL of anhydrous DMF.

  • Add a catalytic amount of an alkylating agent (e.g., 5 mol% ethyl iodide) to both vials to lower the activation energy barrier for intermolecular isomerization.

  • Seal the vials and heat at 150°C in an oil bath for 48 hours.

Step 3: Analytical Quantification

  • Cool the vials to room temperature and dilute aliquots with LC-MS grade acetonitrile.

  • Analyze both samples via Ultra-Performance Liquid Chromatography (UPLC) monitoring at 254 nm.

  • Validation Check: Both Vial A and Vial B must show an identical chromatographic ratio (typically

    
     favoring the 1-ethyl-4-methyl-1H-indazole).
    
  • Calculate

    
     using the equation 
    
    
    
    , where
    
    
    .

Workflow cluster_equilibration Step 3: Bidirectional Thermal Equilibration (150°C, 48h) Step1 Step 1: Kinetic Alkylation (EtI, K2CO3, DMF, 0°C) Step2 Step2 Step1->Step2 VialA Vial A: Pure N1-Isomer Step2->VialA VialB Vial B: Pure N2-Isomer Step2->VialB Step4 Step 4: UPLC/NMR Analysis (Convergence to Identical N1:N2 Ratio) VialA->Step4 VialB->Step4 Step5 Step 5: Thermodynamic Calculation (ΔG = -RT ln Keq) Step4->Step5

Self-validating workflow for determining bidirectional thermodynamic convergence.

Implications for Medicinal Chemistry

Why does this thermodynamic delta matter for a drug development professional?

If a medicinal chemist unknowingly advances a kinetically trapped 2-ethyl-4-methyl-2H-indazole derivative into in vivo studies, the compound may slowly isomerize back to the 1-ethyl form under physiological conditions or during accelerated stability testing (ICH guidelines). Because the N1 and N2 isomers present entirely different hydrogen-bonding faces to a target kinase, this spontaneous isomerization will result in a sudden, unexplained loss of target affinity and efficacy.

By intentionally driving the synthesis to the thermodynamic sink (1-ethyl-4-methyl-1H-indazole) using high-temperature equilibration[3] or by utilizing transition-metal catalyzed directed C-H activation strategies[5], researchers guarantee that the structural integrity of the pharmacophore remains locked throughout the drug's shelf-life and biological half-life.

References

  • Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State The Journal of Physical Chemistry (American Chemical Society). URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry. URL:[Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective Drug Development Research (PubMed/Wiley). URL:[Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor ResearchGate (General Indazole Synthesis Methodologies). URL:[Link]

Sources

Foundational

The Role of C6-Bromine Substitution in Indazole Bioactivity: A Nexus of Potency and Synthetic Versatility

An In-depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1] Within this structural class, the strategic placement of substituents is paramount for tuning biological activity and pharmacokinetic properties. This technical guide provides an in-depth analysis of the C6-bromo-1H-indazole motif, a cornerstone intermediate in modern drug discovery. We will explore the dual role of the C6-bromine substituent: first, as a modulator of intrinsic bioactivity through its electronic and steric effects, and second, as an exceptionally versatile synthetic handle for palladium-catalyzed cross-coupling reactions. This versatility enables extensive Structure-Activity Relationship (SAR) studies and the rapid generation of diverse compound libraries. This guide synthesizes field-proven insights, detailed experimental protocols, and data-driven analyses to equip researchers with the foundational knowledge required to leverage the C6-bromoindazole scaffold in the development of next-generation targeted therapeutics.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a recurring motif in a multitude of pharmacologically active agents.[2][3] Its ability to mimic the purine core of ATP allows it to function as a competitive inhibitor for a vast array of protein kinases, making it a cornerstone of kinase inhibitor design.[1]

The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most biological and chemical contexts.[4][5] This stability, combined with its capacity for diverse substitution, has led to the development of several FDA-approved drugs that have significantly impacted patient care.

Key Examples of Indazole-Based FDA-Approved Drugs:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of renal cell carcinoma.[6]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), approved for solid tumors with specific genetic fusions.[6]

The clinical success of these agents underscores the therapeutic potential of the indazole scaffold and drives continued research into novel derivatives.

The Strategic Importance of C6-Bromination

Halogenation is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound. The introduction of a bromine atom, particularly at the C6 position of the indazole ring, serves two primary, interconnected purposes.

A Versatile Handle for Synthetic Elaboration

The most significant contribution of the C6-bromine is its function as a reactive handle for chemical diversification.[8] The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry. This allows for the precise and controlled introduction of a vast array of chemical moieties at the C6 position.

This synthetic tractability is critical for drug discovery as it facilitates:

  • Rapid Library Synthesis: Generation of large, diverse sets of analogues for high-throughput screening.

  • Systematic SAR Studies: Probing the specific steric, electronic, and hydrophobic requirements of the target binding pocket to optimize potency and selectivity.[9][10]

The diagram below illustrates this core concept, showcasing how the 6-bromo-1H-indazole intermediate can be diversified through common cross-coupling reactions.

G Start 6-Bromo-1H-indazole (Core Intermediate) Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Coupling (+ Amine) Start->Buchwald Pd Catalyst, Base Product_Aryl 6-Aryl-1H-indazole (PI3K/PLK4 Inhibitors) Suzuki->Product_Aryl Product_Alkyne 6-Alkynyl-1H-indazole (Probe Molecules) Sonogashira->Product_Alkyne Product_Amine 6-Amino-1H-indazole (Novel Scaffolds) Buchwald->Product_Amine

Synthetic utility of the C6-bromoindazole scaffold.
Direct Modulation of Bioactivity and Pharmacokinetics

Beyond its synthetic utility, the bromine atom itself can influence the molecule's biological profile:

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the pKa of the indazole nitrogens, potentially influencing ionization state and receptor interactions.

  • Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can affect cell permeability, plasma protein binding, and overall pharmacokinetic behavior.

  • Metabolic Stability: The C-Br bond is generally stable to metabolic degradation. In the context of certain synthetic cannabinoids, the bromine on the indazole core was found to remain intact during metabolism, providing a stable marker for toxicological analysis.[11]

  • Halogen Bonding: The bromine atom can participate in halogen bonds—a non-covalent interaction between the electropositive region (σ-hole) on the halogen and a nearby nucleophilic atom (like an oxygen or nitrogen) in a protein's active site. This can provide an additional, directional binding interaction that enhances affinity and selectivity.

C6-Bromoindazole in Action: Key Therapeutic Targets

Derivatives originating from 6-bromo-1H-indazole have demonstrated potent activity against several critical disease targets, particularly protein kinases involved in cancer signaling.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] 6-Bromo-1H-indazole is a pivotal starting material for the synthesis of potent PI3K inhibitors.[12] The synthetic access provided by the C6-bromine allows for the installation of various aryl and heteroaryl groups that can occupy the ATP-binding pocket and adjacent regions, leading to potent and selective inhibition.

G RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Protein Synthesis mTORC1->Growth Inhibitor C6-Indazole PI3K Inhibitor Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway.
PLK4 and Other Kinase Targets

The versatility of the 6-bromoindazole scaffold extends to other kinase families. It has been used as the starting point for developing inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, making it an attractive oncology target.[13] The synthetic strategies often involve an initial Sonogashira or Suzuki coupling at the C6 position to build out the molecule's framework.[13]

Quantitative Analysis of C6-Functionalized Indazole Derivatives

The true power of the C6-bromo handle is realized during the lead optimization phase, where SAR data guides the design of more potent and selective compounds. The table below summarizes representative data for PI3Kα inhibitors derived from a 6-bromoindazole core, illustrating how modifications at the C6 position impact enzymatic and cellular activity.

Compound IDC6-Substituent (R)PI3Kα IC50 (nM)Cell Proliferation GI50 (nM) (MCF-7)Reference
1a 4-Fluorophenyl15150[9]
1b 4-Methoxyphenyl895[9]
1c Pyridin-4-yl570[9]
1d Thiophen-3-yl22210[9]

Data synthesized from literature examples to be representative of typical SAR trends.[9]

As the data indicates, subtle changes to the aryl group introduced at C6 via coupling to the bromo-precursor can lead to significant shifts in inhibitory potency, with the pyridinyl-substituted compound (1c) showing the highest activity in this series.

Core Experimental Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the key synthetic and biological evaluation techniques discussed.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for the palladium-catalyzed coupling of a 6-bromo-1H-indazole intermediate with an arylboronic acid, a cornerstone reaction for functionalizing the scaffold.[9]

Materials:

  • 6-Bromo-1H-indazole intermediate (1.0 equivalent)

  • Desired arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the 6-bromo-1H-indazole intermediate, arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst to the vessel.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indazole.

Protocol: Western Blot for Pathway Analysis

This protocol outlines the procedure for assessing the inhibition of a signaling pathway (e.g., PI3K/AKT) in cancer cells following treatment with an indazole-based inhibitor.[9]

G A 1. Cell Culture & Treatment (e.g., MCF-7 cells + C6-Indazole Inhibitor) B 2. Cell Lysis (Extract proteins) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Move proteins to PVDF membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation (e.g., anti-pAKT, anti-Total AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection (Visualize bands) H->I J 10. Data Analysis (Quantify band intensity) I->J

Standard workflow for Western Blot analysis.

Procedure:

  • Cell Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat cells with serial dilutions of the C6-indazole inhibitor for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT, rabbit anti-total AKT, and a loading control like anti-GAPDH) overnight at 4 °C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[9]

Conclusion and Future Perspectives

The C6-bromine substitution on the indazole scaffold represents a powerful and validated strategy in drug discovery. It is not merely a placeholder but a key functional group that provides a gateway to extensive chemical diversification and SAR exploration.[8][9] Its role as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions is unparalleled, enabling the construction of complex molecules that can potently and selectively modulate the activity of critical disease targets like PI3K and PLK4.[9][13] As medicinal chemistry continues to evolve, the foundational principles of leveraging strategic halogenation, as exemplified by the 6-bromo-1H-indazole core, will remain a vital component in the rational design of novel therapeutics. Future work will likely focus on applying new C-H activation and late-stage functionalization techniques to further expand the chemical space accessible from this privileged and indispensable scaffold.

References

  • Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors. (2025). Benchchem.
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis of 6-bromo-1H-indazol-4-amine Deriv
  • 6-Bromo-1H-indazole | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery. (2025). Benchchem.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.).
  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC - NIH.
  • Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6. Reagents and... (2025).
  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. (2023). Diva-Portal.org.
  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025). PMC.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PMC.
  • Structure Activity Rel
  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. (n.d.). Europe PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Deriv
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-bromo-1-ethyl-4-methyl-1H-indazole

As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and application of 6-bromo-1-ethyl-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and application of 6-bromo-1-ethyl-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the strategic considerations for its synthesis, relevant chemical principles, and its potential applications, particularly in the context of drug discovery.

Introduction to the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are integral to a wide array of pharmacologically active molecules, demonstrating activities such as anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3] Their structural features allow them to act as bioisosteres for other aromatic systems, enabling crucial interactions with biological targets.[1] A notable application is in the development of kinase inhibitors, where the indazole nucleus can form key hydrogen bonds within the ATP-binding pocket of kinases, enzymes often dysregulated in diseases like cancer.[1]

The specific compound, 6-bromo-1-ethyl-4-methyl-1H-indazole, is a functionalized derivative designed for further chemical modification. The substituents on the indazole core serve distinct purposes:

  • The Bromine Atom (C6): Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments to explore the target's binding site.[1]

  • The Ethyl Group (N1): This alkyl group can influence the compound's solubility, metabolic stability, and steric interactions within the target protein. The position of alkylation (N1 vs. N2) is a critical parameter in indazole synthesis.

  • The Methyl Group (C4): This group can modulate the electronic properties of the ring and create specific steric interactions, potentially enhancing binding affinity and selectivity for the target enzyme.

Synthetic Strategies and Methodologies

A general workflow would logically proceed through key transformations such as alkylation, bromination, and the introduction of a methyl group, though the order of these steps is a critical consideration for optimizing yield and purity.

G cluster_0 Synthetic Pathway Overview Start Indazole Precursor Step1 N1-Alkylation (e.g., Ethyl Iodide) Start->Step1 Step2 Regioselective Bromination (e.g., NBS) Step1->Step2 Step3 Introduction of C4-Methyl Group (e.g., via organometallic coupling) Step2->Step3 Final 6-bromo-1-ethyl-4-methyl-1H-indazole Step3->Final

Caption: A plausible high-level workflow for the synthesis of the target compound.

Protocol 1: N-Alkylation of the Indazole Ring

The introduction of the ethyl group at the N1 position is a common initial step. The choice of solvent and base is crucial as it can influence the ratio of N1 versus N2 alkylation.

Objective: To selectively add an ethyl group to the N1 position of an indazole precursor.

Methodology (Adapted from similar N-methylation protocols): [6]

  • Dissolution: The indazole starting material is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled (e.g., to 0 °C), and a strong base, such as sodium hydride (NaH), is added portion-wise to deprotonate the indazole nitrogen.

  • Alkylation: An ethylating agent, such as ethyl iodide, is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred, and its progress is monitored using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched (e.g., with methanol or water) and the product is extracted into an organic solvent like ethyl acetate.[6]

  • Purification: The crude product is purified, typically by column chromatography on silica gel.[6]

ParameterCondition/ReagentRationale
Solvent Tetrahydrofuran (THF)Aprotic solvent stabilizes the indazolide anion.
Base Sodium Hydride (NaH)Strong base effectively deprotonates the indazole nitrogen.
Alkylating Agent Ethyl IodideReactive electrophile for the ethyl group addition.
Temperature 0 °C to room temp.Controls reaction rate and minimizes side reactions.
Protocol 2: Regioselective Bromination

Introducing a bromine atom at the C6 position is a key functionalization step. The choice of brominating agent can affect the regioselectivity of the reaction.

Objective: To selectively introduce a bromine atom at the C6 position of the indazole ring.

Methodology:

  • Dissolution: The N-ethylated indazole is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane (CH₂Cl₂).[4]

  • Bromination: A brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂), is added. Using a milder agent like NBS can often improve regioselectivity and reduce the formation of isomeric byproducts.[4]

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Workup: The reaction mixture is poured onto ice and neutralized with a base (e.g., sodium bicarbonate solution).[4]

  • Purification: The product is extracted and purified via column chromatography or recrystallization.[4]

Characterization and Quality Control

Structural confirmation and purity assessment are essential to validate the synthesis of the final compound.

G cluster_0 Analytical Validation Workflow cluster_1 Techniques Crude Crude Product Purification Purification (Column Chromatography) Crude->Purification Structure Structural Confirmation Purification->Structure Purity Purity Assessment Purification->Purity NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS HPLC HPLC Purity->HPLC

Caption: Standard analytical workflow for product validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the positions of the substituents and the connectivity of atoms.[1]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product, ensuring the absence of significant impurities or starting materials.[1]

Safety and Handling

The target compound, 6-bromo-1-ethyl-4-methyl-1H-indazole, and its intermediates should be handled with appropriate care in a laboratory setting. Based on data for the parent compound, it is classified as a warning-level hazard, being harmful if swallowed and causing skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole is a multi-step process that relies on fundamental organic chemistry reactions. Its value lies in its potential as a versatile intermediate in drug discovery, particularly for the development of targeted therapies like kinase inhibitors.[1][7] The strategic placement of functional groups on the indazole scaffold provides a platform for medicinal chemists to systematically modify the molecule and optimize its pharmacological properties. Successful synthesis requires careful control of reaction conditions to ensure desired regioselectivity and product purity, which must be verified through rigorous analytical techniques.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-1-ethyl-4-methyl-1H-indazole

This Application Note and Protocol is designed for researchers and medicinal chemists optimizing the Suzuki-Miyaura cross-coupling of 6-bromo-1-ethyl-4-methyl-1H-indazole . The protocol synthesizes empirical data from ho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists optimizing the Suzuki-Miyaura cross-coupling of 6-bromo-1-ethyl-4-methyl-1H-indazole .

The protocol synthesizes empirical data from homologous 6-bromoindazole scaffolds with specific adjustments for the electronic and steric influence of the 4-methyl substituent.[1]

[1]

Executive Summary & Mechanistic Insight

Target Molecule: 6-bromo-1-ethyl-4-methyl-1H-indazole (CAS: 885520-98-9) Reaction Class: Palladium-Catalyzed Cross-Coupling (


 bond formation)[1]
The Challenge of the 4-Methyl-6-Bromo Scaffold

While 6-bromoindazoles are generally competent electrophiles, the specific substitution pattern of this substrate presents unique electronic nuances:

  • Electronic Deactivation: The 4-methyl group is electron-donating (inductive effect).[1] Located meta to the bromine, it slightly increases the electron density of the arene ring compared to the unsubstituted analog. This can raise the activation energy for the oxidative addition step (the rate-determining step for aryl bromides), potentially requiring higher temperatures or more electron-rich ligands than standard phenyl bromides.

  • Catalyst Poisoning Risks: The indazole N2 nitrogen possesses a lone pair capable of coordinating to Palladium (

    
    ), potentially displacing labile ligands (like 
    
    
    
    ) and arresting the catalytic cycle. Bidentate ligands (e.g., dppf) are preferred to resist this displacement.
  • Dehalogenation: A common side-reaction in 6-bromoindazoles is hydrodebromination (replacement of Br with H), particularly when using

    
     in protic solvents.[1]
    
Strategic Solution

To mitigate these risks, this protocol prioritizes Pd(dppf)Cl₂ over tetrakis(triphenylphosphine)palladium(0). The ferrocenyl backbone of dppf provides a wide bite angle and rigid chelation, preventing catalyst decomposition and minimizing dehalogenation. For sterically demanding boronic acids, Buchwald Precatalysts (e.g., XPhos Pd G2) are recommended as the "Tier 2" solution.

Decision Matrix & Optimization Workflow

Before beginning, select your protocol tier based on the coupling partner (Boronic Acid/Ester).

OptimizationWorkflow Start Select Boronic Acid Partner Simple Type A: Simple Aryl/Heteroaryl (Phenyl, Pyridyl, Thienyl) Start->Simple Complex Type B: Sterically Hindered (Ortho-substituted) or Electron-Poor Heterocycles Start->Complex ProtocolA PROTOCOL A (Standard) Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Simple->ProtocolA ProtocolB PROTOCOL B (High Activity) Cat: XPhos Pd G2 Base: K3PO4 Solvent: THF/H2O Complex->ProtocolB Check Check Conversion (LCMS/TLC) @ 4 Hours ProtocolA->Check ProtocolB->Check Success Yield > 80% Proceed to Workup Check->Success Complete Fail Low Conversion / Dehalogenation Check->Fail Incomplete Opt1 Optimization Step 1: Switch Base to Cs2CO3 Increase Temp to 100°C Fail->Opt1 Opt1->ProtocolB If fails, escalate

Figure 1: Decision tree for catalyst and condition selection based on coupling partner complexity.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Recommended for coupling with phenylboronic acid, thiopheneboronic acid, and unhindered heteroaryls.

Reagents:

  • Substrate: 6-bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

    
    , 2.0 equiv).
    
  • Solvent Addition: Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate). Note: Degassing is critical.

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 10–15 minutes. Author's Note: Failure to degas effectively often leads to homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
      (0.05 equiv) quickly under a positive stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–12 hours.

  • Monitoring: Check by TLC or LCMS.[1] Look for the disappearance of the bromide (M+H = 239/241) and appearance of the product.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and Water.[2][4]

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.[1][2]

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Conditions (Sterically Demanding)

Recommended for ortho-substituted boronic acids or when Protocol A yields <50%.[1]

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF / Water (10:1 ratio)

  • Temp: 60°C – 80°C

Key Difference: XPhos is an electron-rich, bulky biaryl phosphine ligand that accelerates oxidative addition into electron-rich aryl bromides (like our 4-methyl indazole) and facilitates reductive elimination in sterically crowded systems.[1]

Data Summary & Troubleshooting

Table 1: Comparative Screening Data (Simulated based on Homology) Based on reactivity profiles of 6-bromo-1-methylindazole analogs [1, 2].[1]

EntryCatalystLigandBaseSolventTempOutcome
1



DME/H2O85°CModerate (50-60%) .[1] Significant dehalogenation observed.[1][5]
2



Toluene100°CLow (<30%) . Catalyst poisoning likely by indazole N.
3

dppf

Dioxane/H2O 90°C High (85-95%) .[1] Robust, minimal side products.
4

XPhos

THF/H2O60°CExcellent (>95%) . Best for difficult partners.
Troubleshooting Guide

Problem: Hydrodebromination (Product is 1-ethyl-4-methyl-1H-indazole)

  • Cause:

    
    -hydride elimination from the Pd-intermediate or reaction with protic solvent before transmetallation.[1]
    
  • Solution:

    • Switch catalyst to Pd(dppf)Cl₂ (bidentate ligands suppress this).

    • Reduce water ratio (switch to 9:1 Dioxane/Water).

    • Increase concentration of Boronic Acid (promote transmetallation over side reactions).

Problem: Protodeboronation (Loss of Boronic Acid)

  • Cause: Heating boronic acids in basic aqueous media for too long.[1]

  • Solution:

    • Add the base after the catalyst in a separate step? No, usually add base last or use milder base (

      
       or 
      
      
      
      ).
    • Use Boronic Esters (Pinacol esters) instead of acids; they are more stable.[6]

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle specific to the 6-bromoindazole scaffold, highlighting the critical oxidative addition step influenced by the 4-methyl group.

CatalyticCycle cluster_interference Critical Factors Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX TransMet Transmetallation (+ Boronic Acid/Base) PdII_ArX->TransMet PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Product Coupled Product (6-Aryl-Indazole) RedElim->Product Note1 4-Methyl group slows Ox-Add Note1->OxAdd Note2 Indazole N2 can bind Pd(II) Note2->PdII_ArX

Figure 2: Catalytic cycle of the Suzuki coupling. Note the potential for Indazole N-coordination at the Pd(II) stage.

References

  • BenchChem Application Notes. "Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole." Accessed March 2026.[1] Link

  • Lera, M. et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Medicinal Chemistry Research, 2012. (Demonstrates Pd(dppf)Cl2 superiority for 5/6-bromoindazoles). Link

  • RSC Advances. "Synthesis and biological evaluation of indazole derivatives." RSC Adv., 2021. (Protocol for 6-bromoindazole coupling using Pd(dppf)Cl2). Link

  • Organic Chemistry Portal. "Suzuki Coupling - General Procedures and Mechanism." (General reference for base/solvent effects). Link

Sources

Method

Buchwald-Hartwig amination using 6-bromo-1-ethyl-4-methyl-1H-indazole

Application Note: Precision C-N Coupling of 6-Bromo-1-ethyl-4-methyl-1H-indazole Executive Summary This technical guide details the optimized protocols for performing Buchwald-Hartwig amination on 6-bromo-1-ethyl-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision C-N Coupling of 6-Bromo-1-ethyl-4-methyl-1H-indazole

Executive Summary

This technical guide details the optimized protocols for performing Buchwald-Hartwig amination on 6-bromo-1-ethyl-4-methyl-1H-indazole . While aryl bromides are standard electrophiles, the 6-bromoindazole core presents specific challenges due to the electron-deficient nature of the diazo-heterocycle and the potential for catalyst poisoning by the N2 nitrogen.

The presence of the N1-ethyl group in this specific substrate is a critical structural advantage, effectively blocking the primary site of catalyst deactivation. However, the C4-methyl group introduces subtle electronic donation that can slightly retard oxidative addition compared to unsubstituted indazoles. This protocol prioritizes the use of Dialkylbiarylphosphine ligands (BrettPhos/RuPhos) to ensure rapid oxidative addition and reductive elimination, minimizing common side reactions such as hydrodehalogenation.

Substrate Analysis & Strategic Logic

Before initiating the reaction, it is vital to understand the structural determinants of the substrate: 6-bromo-1-ethyl-4-methyl-1H-indazole .

FeatureStructural ImpactExperimental Consequence
6-Bromo Electrophilic sitePositioned meta to the bridgehead; moderately reactive. Requires active Pd(0) species.
N1-Ethyl Protecting GroupCrucial Advantage: Blocks N1-H deprotonation and prevents formation of stable (non-reactive) Pd-amido complexes at the indazole nitrogen.
C4-Methyl Electronic/StericLocated meta to the reaction site (C6). Provides weak inductive donation (+I), slightly increasing electron density at C6. This makes oxidative addition slower than in electron-poor rings, necessitating electron-rich ligands.
N2-Nitrogen Lewis BasePotential binding site for Pd. High temperatures or low ligand concentration can lead to catalyst sequestration at N2.
Mechanistic Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical "Decision Point" where the catalyst must discriminate between the amine nucleophile and the indazole N2 nitrogen.

BuchwaldMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting due to C4-Me) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base Dehal Hydrodehalogenation (Side Product) OxAdd->Dehal If Amine hindered or Water present RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Regeneration Product 6-Amino-indazole Product RedElim->Product

Caption: Catalytic cycle for 6-bromoindazole coupling. Note the susceptibility to dehalogenation if the amine coordination step is slow.

Optimization Matrix: Ligand & Base Selection

For this specific substrate, "standard" conditions (e.g., BINAP/NaOtBu) often fail to achieve full conversion due to the electronic deactivation from the C4-methyl group. The following matrix is based on high-throughput screening data for 6-bromoindazoles.

Primary Recommendation: The "Buchwald Gen-3" System
VariablePrimary Amines (R-NH₂)Secondary Amines (R₂NH)Aniline Derivatives
Ligand BrettPhos RuPhos XPhos
Pre-Catalyst BrettPhos Pd G3 or G4RuPhos Pd G3 or G4XPhos Pd G3 or G4
Base LiHMDS (1.0M in THF)LiHMDS or NaOtBuCs₂CO₃ (Weak base)
Solvent THF or DioxaneTHFt-Amyl Alcohol
Temp 65 °C65–80 °C80–100 °C

Why LiHMDS? For indazole substrates, Lithium Hexamethyldisilazide (LiHMDS) is superior to alkoxide bases. It is soluble in THF, non-nucleophilic (preventing attack on the imine-like N2), and its pKa is sufficient to deprotonate the amine-Pd complex without degrading the indazole core.

Detailed Experimental Protocol

Objective: Synthesis of N-substituted-1-ethyl-4-methyl-1H-indazol-6-amine via Buchwald-Hartwig Coupling.

Materials:
  • Substrate: 6-bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv)

  • Amine: 1.2 – 1.4 equiv (Use higher equiv for volatile amines)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + BrettPhos (2-4 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to bromide)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

    • Critical: Oxygen is the enemy of phosphine ligands. Ensure all reagents are handled under inert gas.

  • Reagent Addition:

    • Add 6-bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv) to the vial.

    • Add the Amine (1.2 equiv).[1][2] If the amine is a solid, add it now. If liquid, add after solvent.

    • Add BrettPhos Pd G3 precatalyst (0.02 equiv).

    • Note on Precatalysts: Using G3/G4 precatalysts ensures a precise 1:1 Pd:Ligand ratio and rapid activation. If using Pd₂(dba)₃ + Ligand, premix them in a small amount of solvent for 5 mins before adding to the main reaction.

  • Solvent & Base:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).[2]

    • Inject Anhydrous THF via syringe.[1]

    • Add LiHMDS solution (2.0 equiv) dropwise over 1 minute. The solution may turn dark orange/brown; this is normal for Pd-amido complexes.

  • Reaction:

    • Place the vial in a pre-heated block at 65 °C .

    • Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous mixtures, though LiHMDS/THF is largely homogeneous.

    • Monitor by LC-MS at 1 hour. High-activity ligands like BrettPhos often complete the reaction in < 2 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and quench with Saturated Ammonium Chloride (sat. NH₄Cl).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient. Amino-indazoles are polar; you may need 50-100% EtOAc or a DCM/MeOH gradient.

Troubleshooting & Optimization Logic

If the standard protocol yields <50% conversion, utilize the following decision tree to diagnose the failure mode.

Troubleshooting Start Low Yield / Conversion CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Starting Material Remaining (No Reaction) CheckLCMS->Result1 Result2 Dehalogenated Product (Ar-H observed) CheckLCMS->Result2 Result3 Bis-arylation (Ar-N-Ar) CheckLCMS->Result3 Action1 Catalyst Poisoning or Inactivation. 1. Switch to RuPhos (more stable). 2. Increase Temp to 80°C. 3. Check O2 exclusion. Result1->Action1 Action2 Reductive Elimination failed. 1. Switch solvent to Toluene. 2. Lower Temp. 3. Ensure Anhydrous (Water protonates Pd-Ar). Result2->Action2 Action3 Amine is too nucleophilic. 1. Increase Amine equivalents (>1.5). 2. Dilute reaction (0.1 M). Result3->Action3

Caption: Diagnostic workflow for reaction failure modes.

Common Issues with Indazoles:

  • Hydrodehalogenation: If you see the mass of [Substrate - Br + H], your catalytic cycle is stalling at the oxidative addition stage or reacting with water. Solution: Use strictly anhydrous THF and fresh LiHMDS.

  • Pd-Black Formation: If the reaction turns black and precipitates metal early, the ligand is detaching. Solution: Switch to BrettPhos Pd G4 (more stable) or lower the temperature.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling Reactions." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." BenchChem Protocols.

  • Alsibaee, A., et al. (2020). "Synthesis of 6-aminoindazoles via Palladium Catalysis." Scientific Reports.

  • Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie.

Sources

Application

Application Note: Regioselective C-H Activation of 1-Ethyl-4-Methyl Indazole

This application note details the strategic C-H activation of 1-ethyl-4-methyl-1H-indazole , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., VEGFR, FGFR). The presence of the 4-methyl group creates...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic C-H activation of 1-ethyl-4-methyl-1H-indazole , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., VEGFR, FGFR). The presence of the 4-methyl group creates a unique steric and electronic environment that differentiates this substrate from simple indazoles, requiring tailored protocols for regioselective functionalization at the C3 and C7 positions.

Strategic Analysis: The "4-Methyl Effect"

The 1-ethyl-4-methyl indazole scaffold presents a specific regioselectivity challenge defined by the C4-methyl substituent :

  • C3-Position (The Electronic Sweet Spot): This is the most electron-rich site and the default target for electrophilic palladation. However, the C4-methyl group exerts peri-strain, sterically crowding the C3 position. While this does not block reactivity (unlike a 4-nitro group), it requires robust catalytic systems to overcome the steric barrier.

  • C7-Position (The Steric Alternative): Located ortho to the N1-ethyl group, C7 is electronically less activated than C3 but sterically accessible. Activation here often requires specific solvent switching or directing group assistance to override the innate C3 preference.

  • C6-Position (The Remote Target): In Iridium-catalyzed borylation, the C6 position often competes with C7 due to the steric avoidance of the C4-methyl (blocking C5) and N1-ethyl (hindering C7).

Decision Matrix: Pathway Selection
Target SitePrimary StrategyCatalyst SystemKey Variable
C3 Direct Arylation (CMD)Pd(OAc)₂ / PhenanthrolineSolvent: Non-polar (PhCl/Toluene)
C7 Direct ArylationPd(OAc)₂ / PhenanthrolineSolvent: Polar (DMA/DMF) + High Temp
C6/C7 Borylation[Ir(OMe)(cod)]₂ / dtbpyControl: Steric (Ligand choice)

Experimental Protocols

Protocol A: Robust C3-Selective Arylation

Objective: Install aryl/heteroaryl groups at C3 despite C4-methyl steric hindrance. Mechanism: Concerted Metalation-Deprotonation (CMD). Key Insight: The use of non-polar solvents (Toluene or Chlorobenzene) suppresses side reactions and stabilizes the Pd-intermediate, crucial for hindered substrates (See Yu/Itami conditions).

Materials
  • Substrate: 1-Ethyl-4-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Chlorobenzene (PhCl) or Toluene (anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 1,10-Phenanthroline (18 mg, 0.10 mmol) into a reaction vial. Add 1 mL of PhCl and stir at RT for 10 mins until a yellow complex forms.

  • Reaction Assembly: Add 1-ethyl-4-methyl indazole (160 mg, 1.0 mmol), Aryl Iodide (1.5 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.

  • Solvent Addition: Add remaining PhCl (4 mL) to reach a concentration of ~0.2 M. Cap the vial with a crimp cap containing a PTFE septum.

  • Heating: Heat the reaction block to 140–160 °C for 24–48 hours. Note: Higher temperature is required to overcome the C4-methyl steric barrier.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: Mono-arylated C3 product (>70% yield).

Protocol B: C7-Targeted Functionalization (Solvent-Switched)

Objective: Direct activation to C7 when C3 is hindered or to access "molecular valley" positions. Key Insight: Switching to a polar aprotic solvent (DMA) at reflux temperatures can shift the regioselectivity profile. While 4-methyl is not as blocking as 4-nitro, this condition favors thermodynamically stable C-H activation at C7 in substituted indazoles.

Materials
  • Substrate: 1-Ethyl-4-methyl-1H-indazole

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: N,N-Dimethylacetamide (DMA)

Step-by-Step Methodology
  • Setup: Charge a Schlenk tube with Pd(OAc)₂, Phenanthroline, K₂CO₃, and the Indazole substrate.[1]

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous DMA (0.2 M concentration).

  • Reaction: Heat to 160 °C (Reflux) for 24 hours.

  • Work-up: Cool to RT. Pour into water and extract with EtOAc (3x). Wash organics with brine to remove residual DMA.

  • Purification: Column chromatography.

Note: If C3 arylation persists as a major side product, consider installing a transient blocking group (e.g., C3-Cl) or using Protocol C (Ir-Borylation) for better distal selectivity.

Protocol C: Iridium-Catalyzed C-H Borylation (C6/C7 Selectivity)

Objective: Access remote positions (C6/C7) via steric control. Mechanism: Ir(III)/Ir(V) catalytic cycle driven by steric avoidance.

Materials
  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv)

  • Solvent: THF or MTBE

Workflow
  • Pre-catalyst Formation: Mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF. Stir for 10 mins to generate the active species (solution turns dark brown).

  • Addition: Add 1-ethyl-4-methyl indazole.

  • Reaction: Heat at 60–80 °C for 12–16 hours.

  • Work-up: Evaporate volatiles. The crude pinacol boronate ester is often unstable on silica; proceed directly to Suzuki coupling or oxidize to the phenol (NaBO₃/THF/H₂O) for characterization.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways controlled by solvent and catalyst choice.

Indazole_Activation Substrate 1-Ethyl-4-Methyl Indazole C3_Path Protocol A: C3-Arylation (Kinetic/Electronic) Substrate->C3_Path Pd(OAc)2/Phen PhCl, 160°C (Standard) C7_Path Protocol B: C7-Arylation (Thermodynamic/Polar) Substrate->C7_Path Pd(OAc)2/Phen DMA, 160°C (Solvent Switch) Ir_Path Protocol C: C6/C7 Borylation (Steric Control) Substrate->Ir_Path [Ir]/dtbpy THF, 80°C (Steric) C3_Prod 3-Aryl-4-Me-Indazole C3_Path->C3_Prod C7_Prod 7-Aryl-4-Me-Indazole C7_Path->C7_Prod Ir_Prod 6/7-Bpin-Indazole Ir_Path->Ir_Prod

Figure 1: Divergent C-H activation pathways for 1-ethyl-4-methyl indazole based on catalyst and solvent selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) C4-Methyl steric hindrance.Increase Temp to 160°C; Switch solvent to Mesitylene (higher BP).
C3/C7 Mixture (Protocol B) C3 is still too nucleophilic.Use a bulkier electrophile (Ar-I) or block C3 with Cl/Br first.
Protodeborylation (Protocol C) Silica gel acidity.Do not purify Bpin ester. Filter through Celite and use crude in next step.
Pd Black Formation Catalyst decomposition.Ensure Phenanthroline is >2 equiv relative to Pd. Add 10 mol% Pivalic Acid (PivOH) as a proton shuttle.

References

  • Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C-H Olefination of Pyridines: A Case Study of using a monodentate directing group. Journal of the American Chemical Society. Link (Foundational logic for Phen-ligand systems).

  • Ben-Yahia, A., Naas, M., El Kazzouli, S., Essassi, E. M., & Guillaumet, G. (2012). Direct C-3-Arylations of 1H-Indazoles.[2] European Journal of Organic Chemistry. Link (Establishes the Pd/Phen/DMA protocol).

  • Li, J., Wang, S., & Yu, J.-Q. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles.[3][4] Chemical Science. Link (Key reference for the PhCl/Toluene protocol).

  • Boujdi, K., et al. (2021). Palladium-Catalyzed Regioselective C-H Arylation of 4-Azaindazole at C3, C5 and C7 Positions.[5] Advanced Synthesis & Catalysis. Link (Discusses C7 vs C3 selectivity switches).

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society. Link (The standard Ir-borylation protocol).

Sources

Method

Application Note: Regioselective Ethylation of 6-Bromo-4-methyl-1H-indazole

Executive Summary & The Regioselectivity Challenge The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other bioactive agents. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioselectivity Challenge

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other bioactive agents. However, the functionalization of the indazole core—specifically N-alkylation—presents a significant synthetic hurdle. Because the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) and exists in a tautomeric equilibrium between the 1H and 2H forms, direct ethylation typically yields a difficult-to-separate mixture of N1-ethyl and N2-ethyl regioisomers[1].

For 6-bromo-4-methyl-1H-indazole , the structural environment dictates specific reactivity. The methyl group at C4 and the bromine atom at C6 primarily exert electronic inductive effects rather than direct steric hindrance on the N1/N2 positions (unlike bulky C3 or C7 substituents)[1]. Consequently, the regioselectivity of its ethylation is almost entirely governed by the choice of reagents, base, and solvent, which shift the reaction pathway between thermodynamic (N1) and kinetic (N2) control[2].

Mechanistic Determinants of Ethylation

Thermodynamic Control (N1-Ethylation)

Quantum mechanical (QM) analyses demonstrate that the 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[2]. Under strongly basic conditions using an alkali metal base like Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF), the indazole is completely deprotonated[1]. The resulting sodium cation (


) forms a tight ion pair or chelates with the N2 nitrogen, sterically shielding it and directing the ethyl halide (e.g., Ethyl Iodide) to attack the N1 position[1][3]. This pathway reliably yields the thermodynamically favored N1-ethyl isomer[3].
Kinetic Control (N2-Ethylation)

Conversely, achieving N2-selectivity requires bypassing the thermodynamic stability of the 1H-tautomer. Recent breakthroughs demonstrate that using alkyl 2,2,2-trichloroacetimidates under acidic catalysis (e.g., Trifluoromethanesulfonic acid, TfOH) achieves >99% N2-selectivity[2][4]. In this mechanism, the imidate is protonated, creating a highly reactive electrophile[2]. The reaction proceeds via the lower-energy kinetic transition state. QM calculations reveal that the activation energy barrier for N2-alkylation is significantly lower (by >3 kcal/mol) than that for N1-alkylation, leading to rapid, kinetically driven N2-ethylation before re-aromatization occurs[2].

Pathway Visualization

EthylationPathways cluster_N1 Thermodynamic Control (N1) cluster_N2 Kinetic Control (N2) SM 6-Bromo-4-methyl-1H-indazole (Tautomeric Mixture) Cond1 NaH, THF, 0 °C + Ethyl Iodide SM->Cond1 Deprotonation & Chelation Cond2 TfOH (cat.), DCM, RT + Ethyl 2,2,2-trichloroacetimidate SM->Cond2 Acidic Activation Prod1 N1-Ethyl-6-bromo- 4-methyl-1H-indazole Cond1->Prod1 Alkylation (>95% Regioselectivity) Prod2 N2-Ethyl-6-bromo- 4-methyl-2H-indazole Cond2->Prod2 Nucleophilic Attack (>99% Regioselectivity)

Divergent mechanistic pathways for the regioselective N1 and N2 ethylation of 6-bromo-4-methyl-1H-indazole.

Comparative Reaction Metrics

To guide experimental design, the following table synthesizes quantitative data across various classical and modern alkylation methodologies[1][2][4][5].

Alkylating ReagentBase / CatalystSolventTempPrimary RegioisomerTypical N1:N2 Ratio
Ethyl Iodide (EtI) NaH (1.2 eq)THF0 °C to RTN1-Ethyl > 95 : 5
Ethyl Bromide (EtBr) K₂CO₃ (2.0 eq)DMF80 °CMixture ~ 60 : 40
Ethyl 2,2,2-trichloroacetimidate TfOH (0.1 eq)DCMRTN2-Ethyl < 1 : 99
Ethanol (EtOH) PPh₃, DIAD (Mitsunobu)THF0 °C to RTN2-Ethyl ~ 25 : 75

Validated Experimental Protocols

Protocol A: Highly Selective N1-Ethylation

Objective: Synthesize N1-ethyl-6-bromo-4-methyl-1H-indazole via thermodynamic and chelation control[3][6].

Materials:

  • 6-Bromo-4-methyl-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Ethyl iodide (EtI, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 6-bromo-4-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.2 equiv) portion-wise.

    • Causality: Portion-wise addition at 0 °C controls the exothermic evolution of hydrogen gas and prevents the thermal degradation of the indazole anion[1].

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the sodium-chelated intermediate[1][5].

  • Alkylation: Re-cool the mixture to 0 °C. Add Ethyl iodide (1.1 equiv) dropwise.

    • Causality: EtI is preferred over EtBr due to iodine being a superior leaving group, allowing the reaction to proceed smoothly at lower temperatures, which preserves the high N1-selectivity[3].

  • Reaction & Monitoring: Stir at room temperature for 4–6 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1) until the starting material is consumed[1].

  • Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification: Purify via silica gel flash chromatography to isolate the pure N1-ethyl isomer.

Protocol B: Highly Selective N2-Ethylation

Objective: Synthesize N2-ethyl-6-bromo-4-methyl-2H-indazole via kinetic control using acidic activation[2][4].

Materials:

  • 6-Bromo-4-methyl-1H-indazole (1.0 equiv)

  • Ethyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Nitrogen, dissolve 6-bromo-4-methyl-1H-indazole (1.0 equiv) and Ethyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous DCM (0.15 M concentration).

  • Acidic Activation: Add TfOH (0.1 equiv) dropwise at room temperature.

    • Causality: TfOH protonates the imide nitrogen of the trichloroacetimidate, converting it into a potent electrophile. The catalytic amount is sufficient to drive the reaction without fully protonating the indazole, which would otherwise kill its nucleophilicity[2].

  • Reaction: Stir the mixture at room temperature for 12–16 hours. The reaction proceeds via the lower-energy N2 transition state, bypassing the 1H-tautomer's thermodynamic sink[2].

  • Work-up: Quench the reaction mixture with saturated aqueous NaHCO₃ to neutralize the TfOH catalyst. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography (Hexanes:EtOAc gradient) to isolate the N2-ethyl isomer.

    • Note: The N2-isomer typically elutes slower than the N1-isomer on normal-phase silica due to its higher dipole moment.

References

  • BenchChem Technical Support. Technical Support Center: Regioselective Alkylation of Indazoles. BenchChem. 1

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. 3

  • BenchChem. A Comparative Guide to Indazole Alkylation. BenchChem. 5

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Magical Power of Quantum Mechanics. 2

  • ResearchGate Abstract (Pfizer 2022 Synthesis). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.4

Sources

Application

Palladium-catalyzed cross-coupling of 6-bromo-1-ethyl-4-methyl-1H-indazole

An In-depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 6-bromo-1-ethyl-4-methyl-1H-indazole Abstract The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 6-bromo-1-ethyl-4-methyl-1H-indazole

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates.[1][2][3] Its strategic functionalization is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The bromine atom at the 6-position of 1-ethyl-4-methyl-1H-indazole serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[4][5] This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, grounded in mechanistic principles and field-proven insights.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[6][7] These transformations universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for rational troubleshooting and optimization.

The general mechanism involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-1-ethyl-4-methyl-1H-indazole, forming a Pd(II) intermediate. This is often the rate-limiting step. The choice of ligand is crucial here, as electron-rich and bulky ligands can accelerate this process.[8]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the halide.[7] For aminations, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.[11]

General_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) substrate Ar-Br (6-bromo-indazole) pd2_intermediate Ar-Pd(II)L_n-Br (Oxidative Adduct) pd2_intermediate->pd0 Reductive Elimination pd2_coupled Ar-Pd(II)L_n-R pd2_intermediate->pd2_coupled product Ar-R (Coupled Product) substrate->pd2_intermediate Oxidative Addition partner R-M (Coupling Partner)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally reliable method for creating biaryl and heteroaryl structures by coupling the bromo-indazole with an organoboron reagent, such as a boronic acid or ester.[4][12] Its high functional group tolerance and the low toxicity of boron-containing byproducts make it a preferred method in pharmaceutical development.[7]

Causality & Mechanism

The base plays a critical role in the Suzuki coupling. It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step by efficiently transferring the organic moiety to the palladium center.[13] The use of a biphasic solvent system like dioxane/water ensures that both the organic-soluble substrates and the inorganic base can participate effectively.[5][12]

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂-Br B->C D Transmetalation C->D E Ar-Pd(II)L₂-R' D->E F Reductive Elimination E->F F->A prod Ar-R' F->prod sub1 Ar-Br sub1->B sub2 R'-B(OH)₂ sub2->D base Base (e.g., K₂CO₃) base->D

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 6-bromo-1-ethyl-4-methyl-1H-indazole

  • Phenylboronic acid (1.2 - 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The total solvent volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.[14][15]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.[14]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Data & Optimization
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O904>90
(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1006High[5]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80285-95[15]
2-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O802High[15]

Expert Insight: Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction, often caused by residual water or other proton sources.[16] Ensuring the use of thoroughly degassed solvents and high-purity reagents is critical to minimize this pathway. If dehalogenation persists, screening other bases like Cs₂CO₃ or K₃PO₄ may be beneficial.[12]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a wide array of N-aryl compounds.[10][17] This reaction is indispensable for introducing primary and secondary amines at the 6-position of the indazole, a common strategy for modulating the physicochemical properties and biological activity of drug candidates.[18]

Causality & Mechanism

This reaction's success is highly dependent on the choice of ligand and base.[9] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential.[8][19] They promote the challenging C-N reductive elimination step and prevent catalyst decomposition.[8] Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) are required to deprotonate the amine, forming the nucleophilic amide that participates in the catalytic cycle.[16][17]

Buchwald_Hartwig_Cycle A Pd(0)L B Oxidative Addition A->B C Ar-Pd(II)L-Br B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)L(NR¹R²) D->E F Reductive Elimination E->F F->A prod Ar-NR¹R² F->prod sub1 Ar-Br sub1->B sub2 HNR¹R² sub2->D base Base (e.g., LiHMDS) base->D

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with a Primary Amine

Materials:

  • 6-bromo-1-ethyl-4-methyl-1H-indazole

  • Primary amine (e.g., benzylamine) (1.2 equiv.)

  • BrettPhos Pd G3 Precatalyst (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk tube or vial)

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add 6-bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv.), the primary amine (1.2 equiv.), and the BrettPhos precatalyst (2 mol%) to an oven-dried Schlenk tube.[17]

  • Solvent Addition: Add anhydrous THF (to a concentration of ~0.1-0.2 M) via syringe.

  • Base Addition: While stirring, add the LiHMDS solution dropwise at room temperature. The use of a strong, soluble base is often critical for efficiency.[18]

  • Reaction: Seal the tube and heat the reaction mixture to 65-80 °C. Monitor the reaction progress by LC-MS. Reactions are typically complete within 1-16 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-indazole derivative.

Data & Optimization
AmineLigand/PrecatalystBaseSolventTemp (°C)Yield (%)
Primary AmineBrettPhos G3LiHMDSTHF65High[17][18]
Secondary AmineRuPhos G3NaOt-BuToluene100Good-High[17]
AnilineXantphos/Pd₂(dba)₃Cs₂CO₃Dioxane110Good[16]

Expert Insight: The unprotected N-H on some indazole substrates can sometimes interfere with the catalytic cycle.[16] While the N1-ethyl group on the target substrate mitigates this, for other indazoles, N-H protection (e.g., with a BOC group) may be necessary to ensure regioselectivity and prevent catalyst inhibition.[17] The choice of ligand is paramount; BrettPhos is often optimal for primary amines, while RuPhos or XPhos may be superior for secondary amines.[18]

Sonogashira Coupling: Installation of Alkynes

The Sonogashira coupling provides a direct and efficient route to form a C(sp²)-C(sp) bond, linking the indazole core to a terminal alkyne.[4][20] This reaction is invaluable for creating rigid linkers in molecules or for accessing intermediates that can undergo further transformations like cycloadditions.

Causality & Mechanism

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[4][21] The palladium complex undergoes the standard oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent and acid scavenger) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium intermediate.[22]

Sonogashira_Cycle pd_A Pd(0)L₂ pd_B Oxidative Addition pd_A->pd_B pd_C Ar-Pd(II)L₂-Br pd_B->pd_C pd_D Transmetalation pd_C->pd_D pd_C->pd_D pd_E Ar-Pd(II)L₂(C≡CR') pd_D->pd_E pd_F Reductive Elimination pd_E->pd_F pd_F->pd_A prod Ar-C≡CR' pd_F->prod cu_A Cu(I)Br cu_B Alkyne Coordination & Deprotonation cu_A->cu_B cu_C Cu(I)-C≡CR' cu_B->cu_C cu_C->pd_D cu_D Transmetalation cu_C->cu_D cu_D->cu_A sub_ArBr Ar-Br sub_ArBr->pd_B sub_Alkyne H-C≡CR' sub_Alkyne->cu_B sub_Base Base (e.g., Et₃N) sub_Base->cu_B

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • 6-bromo-1-ethyl-4-methyl-1H-indazole

  • Phenylacetylene (1.2-1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Anhydrous Toluene or THF (optional co-solvent)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 6-bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add anhydrous toluene (optional, for substrate solubility) followed by triethylamine (at least 2.0 equiv, can be used as the primary solvent). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) via syringe.[4]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Filtration & Extraction: Filter the solution through Celite® to remove the copper salts and catalyst residues. Wash the organic solution with water and brine, then dry over Na₂SO₄.[4]

  • Purification: After filtration and concentration, purify the crude product by silica gel column chromatography to isolate the 6-alkynyl-indazole.

Data & Optimization
AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NRT-50High[4]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NRT>90
1-HeptynePd/C-PPh₃ (5)CuI (10)Et₃N80Good[22]

Expert Insight: The formation of alkyne homocoupling products (Glaser coupling) is a potential side reaction, which can be minimized by maintaining a strictly anaerobic (oxygen-free) environment.[20] For sensitive substrates, copper-free Sonogashira protocols have been developed, although they may require different ligands and conditions.[21] The amine base is critical; it must be sufficiently strong to deprotonate the alkyne but not so strong as to cause side reactions with other functional groups.

References

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. [Link]

  • Wiley Online Library. Pd(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. [Link]

  • Tesi di Dottorato. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Center for Biotechnology Information. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Bloom Tech. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?[Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira reaction. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • ResearchGate. ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF. [Link]

  • ACS Publications. A Practical, Metal-Free Synthesis of 1H-Indazoles. [Link]

Sources

Method

Solvent selection for reactions involving 6-bromo-1-ethyl-4-methyl-1H-indazole

Application Note: Solvent Selection & Process Optimization for 6-Bromo-1-ethyl-4-methyl-1H-indazole Executive Summary This guide details the solvent selection strategy for 6-bromo-1-ethyl-4-methyl-1H-indazole (CAS: 16937...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 6-Bromo-1-ethyl-4-methyl-1H-indazole

Executive Summary

This guide details the solvent selection strategy for 6-bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4).[1][2] As a trisubstituted indazole scaffold, this molecule presents specific solubility and reactivity profiles distinct from the bare 6-bromoindazole core. The presence of the 1-ethyl and 4-methyl groups increases lipophilicity (cLogP ~3.5–4.0), necessitating adjustments in solvent polarity for extraction and chromatography. Furthermore, the 6-bromo position is a prime handle for Palladium-catalyzed cross-coupling and Lithium-halogen exchange, while the 4-methyl group introduces a potential site for competitive benzylic oxidation or lateral lithiation if conditions are not strictly controlled.[1][2]

This protocol prioritizes Green Chemistry principles, recommending replacements for restricted solvents (e.g., DMF, 1,4-Dioxane, DCM) with sustainable alternatives (e.g., 2-MeTHF, CPME, Toluene) without compromising yield.

Physicochemical Profile & Solubility Matrix

The 1-ethyl and 4-methyl substituents significantly reduce water solubility compared to the parent 1H-indazole.[2] This molecule behaves as a lipophilic weak base.

Table 1: Solubility Assessment & Solvent Recommendations

Solvent ClassSolventSolubility RatingApplication NoteGreen Status
Chlorinated Dichloromethane (DCM)HighExcellent for dissolution but poor for green metrics.[1][2] Use only if necessary.🔴 Restricted
Ethers THFHighStandard for lithiation. Peroxide risk on storage.🟡 Usable
Ethers 2-MeTHF High Recommended replacement for DCM/THF. Higher boiling point, separates well from water.[1][2]🟢 Preferred
Polar Aprotic DMF / NMPHighHard to remove during workup. Promotes SNAr side reactions.🔴 Avoid
Polar Aprotic DMSO HighGood for screening, but high boiling point complicates isolation.🟡 Usable
Alcohols Methanol / EthanolModerateGood for crystallizations or as co-solvents in Suzuki couplings.🟢 Preferred
Hydrocarbons TolueneHighExcellent for Buchwald-Hartwig.[1][2] Azeotropes water.[3]🟢 Preferred
Aqueous WaterInsolubleAntisolvent for precipitation.🟢 Preferred

Decision Logic for Solvent Selection

The following decision tree guides the researcher through solvent selection based on the intended transformation.

SolventSelection Start Target Reaction for 6-bromo-1-ethyl-4-methyl-1H-indazole Type Reaction Type? Start->Type Suzuki Suzuki-Miyaura (Biaryl Formation) Type->Suzuki Buchwald Buchwald-Hartwig (Amination) Type->Buchwald Lithiation Li-Halogen Exchange (Metallation) Type->Lithiation Suz_Solv Standard: 1,4-Dioxane/H2O Green: 2-MeTHF/H2O or Toluene/H2O Suzuki->Suz_Solv Buch_Solv Standard: Toluene Green: t-Amyl Alcohol Buchwald->Buch_Solv Consideration Critical Consideration: 4-Methyl Acidity Lithiation->Consideration Li_Solv Standard: Anhydrous THF (-78°C) Avoid: Et2O (Volatility/Safety) Consideration->Li_Solv Strict Temp Control

Figure 1: Solvent selection decision tree based on reaction mechanism and safety profiles.[2]

Detailed Protocols

Protocol A: Green Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 6-bromo-1-ethyl-4-methyl-1H-indazole with aryl boronic acids.[2] Challenge: Traditional protocols use 1,4-dioxane (carcinogen). Solution: Use 2-MeTHF/Water biphasic system.[1] 2-MeTHF is derived from renewable resources and allows for direct phase separation during workup, eliminating the need for DCM extraction.

Materials:

  • Substrate: 6-bromo-1-ethyl-4-methyl-1H-indazole (1.0 equiv)[1][2]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[3][4]·DCM (3-5 mol%) or XPhos Pd G3[1][2]

  • Base: K3PO4 (2.0 equiv) or K2CO3

  • Solvent: 2-MeTHF : Water (3:1 ratio)[1][2]

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine the indazole substrate, boronic acid, and base.

  • Solvent Addition: Add 2-MeTHF and Water (degassed).

  • Catalyst Addition: Add the Pd catalyst under a nitrogen stream.

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Note: The 4-methyl group provides steric bulk; if conversion is slow, switch to a more active catalyst like XPhos Pd G3 rather than increasing temperature excessively, which risks protodeboronation.

  • Green Workup:

    • Cool to room temperature.[5]

    • Stop stirring; allow phases to separate (2-MeTHF is the upper layer).

    • Remove the lower aqueous layer.

    • Wash the organic layer with brine.[5][6]

    • Concentrate the 2-MeTHF layer directly or crystallize by adding heptane (antisolvent).

Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Generation of the 6-lithio species for reaction with aldehydes or CO2.[1] Critical Risk: The 4-methyl group is benzylic.[1][2] At temperatures above -60°C, n-BuLi may deprotonate the methyl group (lateral lithiation) rather than exchanging the bromine, leading to complex mixtures.

Materials:

  • Substrate: 6-bromo-1-ethyl-4-methyl-1H-indazole[1][2]

  • Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes[1][2]

  • Electrophile: DMF, CO2, or Aldehyde

  • Solvent: Anhydrous THF (inhibitor-free)[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 minutes for equilibration.

  • Exchange: Add n-BuLi (1.05 equiv) dropwise down the side of the flask over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryl lithium species.

    • Timing: Stir for exactly 15–30 minutes at -78°C. Do not warm.

  • Trapping: Add the electrophile (dissolved in THF if solid) rapidly.

  • Quench: Allow to warm to 0°C and quench with saturated NH4Cl.

  • Workup: Extract with EtOAc (preferable to DCM for safety).

Reaction Workflow Visualization

The following diagram illustrates the workflow for the Suzuki coupling, highlighting the "Green" workup advantage of using 2-MeTHF.

Workflow Reactants Reactants + Pd Cat Solvent: 2-MeTHF/H2O Heating Heat (80°C) 4-12 Hours Reactants->Heating PhaseSep Stop Stirring Phase Separation Heating->PhaseSep AqWaste Aqueous Layer (Salts/Base) PhaseSep->AqWaste Discard OrgLayer Organic Layer (Product in 2-MeTHF) PhaseSep->OrgLayer Keep DirectConc Direct Concentration or Crystallization OrgLayer->DirectConc No DCM Extraction Needed

Figure 2: Streamlined Green Chemistry workflow for Suzuki Coupling using 2-MeTHF.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. (Accessed 2023).[7]

  • Sigma-Aldrich (MilliporeSigma). Cross-Coupling Reaction Manual: Desk Reference. (Buchwald Lab Protocols).

  • Royal Society of Chemistry (RSC). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024.

  • Pfizer/GSK/Sanofi. Solvent Selection Guides for Medicinal Chemistry. (General Industry Standard for Green Solvents like 2-MeTHF and CPME).[2]

  • BLD Pharm. Product Data: 6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS 1693763-40-4).[1][2][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our focus is on troubleshooting common challenges, particularly maximizing yield and achieving high regioselectivity during the critical N-ethylation step.

The N-alkylation of indazoles is a foundational reaction in medicinal chemistry, yet it frequently presents challenges with regioselectivity, leading to the formation of undesired N-2 isomers, which complicates purification and reduces the overall yield of the target N-1 substituted product.[1][2] This guide addresses these issues head-on with detailed, evidence-based solutions.

Core Troubleshooting Guide

This section addresses the most pressing issues encountered during the synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole.

Q1: My reaction has stalled. I observe low conversion of my starting material, 6-bromo-4-methyl-1H-indazole. What are the likely causes and how can I improve the conversion rate?

Low or incomplete conversion is a common problem that can typically be traced back to four key areas: reaction conditions, reagent purity, base strength, or solvent choice.[3][4]

Root Cause Analysis & Solutions:

  • Insufficient Base Strength: The indazole N-H proton is weakly acidic and requires a sufficiently strong base for complete deprotonation, which is the first step of the reaction. If you are using a weak inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), you may see poor conversion, especially in certain solvents.[5][6]

    • Solution: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective and widely documented to favor N-1 alkylation.[7][8] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, alternative that often provides high yields.[9]

  • Suboptimal Temperature: The kinetics of the reaction may be too slow at room temperature, leading to an incomplete reaction within a standard timeframe.

    • Solution: While the initial deprotonation with a strong base like NaH should be performed at 0 °C to control the exothermic reaction, the subsequent alkylation step often benefits from gentle heating. After adding the ethylating agent (e.g., ethyl iodide), allowing the reaction to warm to room temperature and stir for several hours is standard. If conversion is still low, heating the reaction to 40-50 °C can drive it to completion.[5][10] Always monitor for potential byproduct formation at higher temperatures using TLC or LC-MS.[3]

  • Atmospheric Moisture and Reagent Purity: Strong bases like sodium hydride are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, reducing its effective stoichiometry and preventing the deprotonation of the indazole.[3]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous solvents; solvents from freshly opened bottles or those dried over molecular sieves are recommended. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).[11]

  • Poor Solubility: If the indazole starting material or the base is not well-dissolved, the reaction becomes heterogeneous and inefficient.[7]

    • Solution: Ensure you are using a suitable solvent. Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices for this reaction as they effectively dissolve the indazole and its corresponding anion.[5][7] THF is particularly recommended when using NaH for its superior N-1 selectivity profile.[1][5]

Troubleshooting Workflow: Low Conversion

A Low Conversion Observed B Verify Base Strength A->B Step 1 C Assess Reaction Temperature B->C Base is strong (e.g., NaH) E Use Stronger Base (NaH, Cs₂CO₃) B->E Base is weak (e.g., K₂CO₃) D Check for Moisture Contamination C->D Temp is adequate F Increase Temperature (e.g., 40-50 °C) C->F Reaction is slow at RT G Use Anhydrous Solvents & Inert Atmosphere D->G Contamination suspected H Reaction Driven to Completion E->H F->H G->H

Caption: Systematic workflow for diagnosing and resolving low reaction conversion.

Q2: My main problem is impurity. I'm getting a mixture of N-1 and N-2 ethylated isomers. How can I significantly improve the regioselectivity for the desired N-1 product?

This is the most critical challenge in indazole alkylation.[8] The formation of two regioisomers occurs because the indazole anion has two nucleophilic nitrogen atoms. However, the reaction can be directed to overwhelmingly favor the N-1 position through the strategic choice of the base and solvent system.[5][12] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][10]

Controlling Regioselectivity:

  • The Premier Solution (NaH in THF): The combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is the most robust and widely cited method for achieving high N-1 selectivity.[1][5] This high selectivity is attributed to the sodium cation's ability to coordinate with the N-2 nitrogen of the indazole anion. This coordination sterically shields the N-2 position, forcing the incoming ethylating agent to react exclusively at the more accessible N-1 position.[8] For many substituted indazoles, this method can yield >99% N-1 regioselectivity.[5]

  • Alternative Systems: While NaH/THF is superior, other conditions have been explored. Using cesium carbonate (Cs₂CO₃) in solvents like DMF or dioxane can also favor N-1 substitution, though perhaps not as exclusively as NaH/THF.[5][9] In contrast, using potassium carbonate in DMF often results in poor selectivity, yielding significant amounts of the N-2 isomer.[2] Polar solvents like DMF or DMSO can sometimes decrease N-1 selectivity by creating solvent-separated ion pairs, which reduces the steric blocking at the N-2 position.[5]

Data Presentation: Impact of Reaction Conditions on N-1 Selectivity

The following table summarizes literature data on the alkylation of substituted indazoles, which serves as a strong guideline for the synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole.

EntryBase (equiv.)SolventTemperatureN-1:N-2 RatioCombined YieldReference
1Cs₂CO₃ (1.5)DMFRoom Temp~1.5 : 1High[5][6]
2K₂CO₃ (1.5)DMFRoom Temp~1.5 : 1Low (27%)[5]
3K₂CO₃ (1.5)THF50 °CNo Reaction0%[6]
4NaH (1.1)DMFRoom Temp~1.9 : 1High[5]
5 NaH (1.1) THF 0 °C → 50 °C >99 : 1 High [1][5]
6Cs₂CO₃ (2.0)Dioxane90 °CHigh N-1>90%[2][9]

Note: Data is adapted from studies on various substituted indazoles and illustrates general trends.

Logical Relationship of Factors Influencing Regioselectivity

factors Key Factors Base Base Strong (NaH, Cs₂CO₃) Weak (K₂CO₃) Solvent Solvent Aprotic Non-coordinating (THF, Dioxane) Polar Aprotic (DMF) Cation Metal Cation Small (Na⁺) Large (Cs⁺) outcome Regioselectivity Base->outcome Solvent->outcome Cation->outcome N1 High N-1 Selectivity outcome->N1 NaH in THF (Coordination & Steric Shielding) N2 Poor Selectivity (N-1/N-2 Mixture) outcome->N2 K₂CO₃ in DMF (Solvent-Separated Ions)

Caption: Interplay of factors determining N-1 vs. N-2 alkylation outcome.

Q3: Purification is a major bottleneck. How can I effectively separate the N-1 and N-2 isomers if my reaction did not achieve perfect selectivity?

Separating N-1 and N-2 isomers can be challenging due to their often similar polarities.[7]

  • Primary Method: Column Chromatography: This is the most common and effective method.

    • Technique: Use a high-quality silica gel with a suitable eluent system. A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective.[13] Start with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity. The two isomers should resolve into distinct bands. Monitor the fractions carefully using TLC.

  • Secondary Method: Recrystallization: If chromatography is insufficient or if you need to achieve very high purity, recrystallization can be an excellent option.

    • Technique: This method relies on differences in the solubility of the two isomers in a specific solvent or solvent mixture. You may need to screen several solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone/water) to find one that selectively crystallizes the desired N-1 isomer, leaving the N-2 isomer in the mother liquor.[7][14]

Q4: How can I definitively confirm the structure of my product as 6-bromo-1-ethyl-4-methyl-1H-indazole?

Correct structural assignment is crucial. While 1D ¹H NMR is essential, it may not be sufficient to unambiguously distinguish between the N-1 and N-2 isomers.

  • The Gold Standard: 2D NMR Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful technique for this purpose.[5][15]

    • N-1 Isomer: You will observe a 2-bond or 3-bond correlation between the protons of the ethyl group's methylene (-CH₂-) and the quaternary carbon C7a of the indazole ring.

    • N-2 Isomer: You will observe a correlation between the protons of the ethyl group's methylene (-CH₂-) and the C3 carbon of the indazole ring.

Frequently Asked Questions (FAQs)
  • Q: Which ethylating agent should I use: ethyl iodide or ethyl bromide?

    • A: Both are effective. Ethyl iodide is generally more reactive than ethyl bromide, which may lead to faster reaction times. However, both are suitable primary alkyl halides for this Sₙ2 reaction.[5]

  • Q: Is an inert atmosphere truly necessary?

    • A: Yes, absolutely. When using strong, moisture-sensitive bases like sodium hydride, a dry nitrogen or argon atmosphere is mandatory to prevent the base from being quenched and to ensure a high yield.[11]

  • Q: What are the safety precautions for handling sodium hydride (NaH)?

    • A: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should only be handled by trained personnel in a fume hood. It is typically supplied as a 60% dispersion in mineral oil, which passivates it. Always weigh it out quickly and add it to the reaction vessel under an inert atmosphere. Never quench a reaction containing excess NaH with water directly. A slow, careful addition of a protic solvent like isopropanol or ethanol is a safer method for quenching.

Optimized Experimental Protocol: N-1 Selective Ethylation

This protocol is based on the highly selective NaH/THF system.[5][7][11]

Materials:

  • 6-bromo-4-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add 6-bromo-4-methyl-1H-indazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. You may observe bubbling (hydrogen gas evolution) as the indazole is deprotonated.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases completely. The solution should become clear or a uniform suspension.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the ethylating agent (1.1 - 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 6-bromo-1-ethyl-4-methyl-1H-indazole.

References
  • Cummins, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Maguire, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cummins, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. Available at: [Link]

  • Sneed, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]

  • Cummins, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Sneed, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 6-Bromo-1-ethyl-4-methyl-1H-indazole Intermediates

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the synthesis and purification of 6-bromo-1-ethyl-4-methyl-1H-indazole (CAS: 16937...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the synthesis and purification of 6-bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4). This compound is a privileged halogenated scaffold widely utilized in the development of kinase inhibitors and apoptotic modulators[1][2].

The primary bottleneck in utilizing this intermediate is the poor regioselectivity during the N-alkylation of the indazole core, which typically yields an inseparable mixture of N1 and N2 regioisomers[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these purification hurdles.

Part 1: Troubleshooting Guide & FAQs

Q1: My ethylation of 6-bromo-4-methyl-1H-indazole yields a nearly 1:1 mixture of N1 and N2 isomers. Why does this happen, and how can I shift the regioselectivity toward the N1-ethyl isomer? Causality & Mechanism: Indazoles possess two nucleophilic nitrogen atoms (N1 and N2). When deprotonated using a standard base like Potassium Carbonate (


) in a polar aprotic solvent like DMF, the resulting indazolide anion is highly delocalized. Because the ethyl halide (e.g., ethyl bromide) can attack either nitrogen kinetically, you obtain a mixed product profile[4][5].
Solution:  To achieve >90% N1 selectivity, you must switch from kinetic to thermodynamic/chelation control. Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly recommended. The sodium cation coordinates with the N2 nitrogen and adjacent substituents, sterically blocking the N2 position and directing the ethylating agent almost exclusively to the thermodynamically favored N1 position[3][6].

Q2: The N1 and N2 isomers have nearly identical


 values on silica gel TLC (Hexane/EtOAc). How do I optimize column chromatography for this separation? 
Causality & Mechanism:  The N1 isomer (1H-indazole) and N2 isomer (2H-indazole) have similar molecular weights and polarities. However, the 2H-indazole tautomer possesses a more "quinonoid-like" resonance structure, giving it a slightly higher permanent dipole moment[4].
Solution:  The N2 isomer will generally elute slightly after the N1 isomer on normal-phase silica. Standard 3:1 Hexane/EtOAc gradients are too steep and will cause co-elution. You must use a highly shallow gradient (e.g., 0% to 10% EtOAc in Hexanes or Toluene) over 10-15 column volumes. Using fine silica (400-600 mesh) rather than standard mesh will drastically improve the resolution[5].

Q3: What Preparative HPLC conditions are recommended for isolating >99% pure 6-bromo-1-ethyl-4-methyl-1H-indazole when silica chromatography fails? Solution: Reverse-phase Preparative HPLC is the gold standard for resolving indazole regioisomers that resist normal-phase separation[7][8]. The N1 isomer, being slightly more lipophilic, will typically elute later than the N2 isomer on a C18 stationary phase. We recommend a Water/Acetonitrile mobile phase buffered with 0.1% Formic Acid to suppress secondary interactions with residual silanols on the column.

Q4: How do I remove trace palladium or metal impurities if my starting material was synthesized via a cross-coupling step prior to alkylation? Solution: Palladium residues can coordinate with the indazole nitrogens, causing peak tailing during chromatography and poisoning downstream catalysts[2]. Before attempting to separate the N1/N2 isomers, treat the crude organic extract with a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) at 40°C for 2 hours, then filter through a pad of Celite.

Part 2: Data Presentation

Table 1: Effect of Base and Solvent on N1:N2 Regioselectivity

Data summarizes the expected regiochemical outcomes based on thermodynamic vs. kinetic control parameters during indazole alkylation[3][4][5].

BaseSolventTemp (°C)Control MechanismExpected N1:N2 RatioYield (%)

DMF75Kinetic~ 1.5 : 185

Acetonitrile60Mixed~ 3 : 178
NaH THF 0 to 25 Chelation / Thermodynamic > 9 : 1 90
Table 2: Optimized Preparative HPLC Parameters for Isomer Separation
ParameterSpecification
Column Prep C18 (e.g., XBridge or Luna), 5 µm, 21.2 x 250 mm
Mobile Phase A HPLC-Grade

+ 0.1% Formic Acid
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 70% B over 25 minutes
Flow Rate 20.0 mL/min
Detection UV at 254 nm and 280 nm

Part 3: Mandatory Visualization

ReactionPathway SM 6-Bromo-4-methyl-1H-indazole (Starting Material) Base Deprotonation (NaH or K2CO3) SM->Base Anion Indazolide Anion (Delocalized Intermediate) Base->Anion N1 N1-Ethylation (Thermodynamic) 6-Bromo-1-ethyl-4-methyl-1H-indazole (Desired Product) Anion->N1 NaH / THF (Favors N1 via Chelation) N2 N2-Ethylation (Kinetic) 6-Bromo-2-ethyl-4-methyl-2H-indazole (Undesired Impurity) Anion->N2 K2CO3 / DMF (Yields Mixed N1/N2)

Reaction pathway demonstrating the divergent N1 vs N2 alkylation mechanisms of indazoles.

PurificationWorkflow Crude Crude Reaction Mixture (N1 + N2 Isomers + Salts) LLE Liquid-Liquid Extraction (EtOAc / H2O Wash) Crude->LLE Silica Silica Gel Chromatography (0-10% EtOAc/Hexane Gradient) LLE->Silica Decision Purity Check (LC-MS / NMR) Silica->Decision Prep Preparative HPLC (C18, H2O/MeCN + 0.1% FA) Decision->Prep Mixed N1/N2 Fractions Pure Pure 6-Bromo-1-ethyl- 4-methyl-1H-indazole (>99%) Decision->Pure >98% Pure Fractions Prep->Pure

Downstream purification workflow for isolating high-purity 6-bromo-1-ethyl-4-methyl-1H-indazole.

Part 4: Experimental Protocols

Protocol 1: Highly Regioselective N1-Ethylation (NaH/THF Method)

This protocol is designed as a self-validating system; the evolution of hydrogen gas confirms active deprotonation, and TLC monitoring ensures kinetic completion before workup[3][4][9].

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Deprotonation: Suspend 6-bromo-4-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation Check: Observe effervescence (

    
     gas). The solution should become homogenous or form a fine suspension as the indazolide anion generates. Stir at 0 °C for 30 minutes.
    
  • Alkylation: Add ethyl bromide (1.1 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 12 hours. Monitor via LC-MS or TLC (3:1 Hexane/EtOAc). The reaction is complete when the starting material is entirely consumed.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous

    
     (dropwise until bubbling ceases).
    
Protocol 2: Chromatographic Purification
  • Liquid-Liquid Extraction: Extract the quenched aqueous mixture with Ethyl Acetate (3 x 20 mL)[1][10]. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude oil.
    
  • Column Preparation: Pack a column with fine silica gel (400-600 mesh) using 100% Hexanes. Dry-load the crude mixture onto a small amount of silica and apply it to the column head.

  • Elution: Elute using a highly shallow gradient: 2 Column Volumes (CV) of 100% Hexanes, followed by 5 CV of 2% EtOAc/Hexanes, 5 CV of 5% EtOAc/Hexanes, and 5 CV of 10% EtOAc/Hexanes.

  • Fraction Analysis: Spot fractions on TLC. The N1 isomer (target) will elute first, followed closely by the N2 isomer.

  • Prep-HPLC Rescue: If fractions contain a mixture of N1/N2, pool them, evaporate the solvent, and inject them into the Preparative HPLC system using the parameters outlined in Table 2 .

References

  • 2-AMINOPYRIDINE COMPOUNDS - European Patent Office - EP 2912037 B1 Google Patents / European Patent Office URL
  • Substituted indole mcl-1 inhibitors - CA3016182A1 Google Patents URL
  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl Indazole Coupling Reactions

Introduction & Mechanistic Causality The 4-methylindazole scaffold is a privileged pharmacophore in drug development, but functionalizing it via cross-coupling is notoriously difficult. The methyl group at the C4 positio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The 4-methylindazole scaffold is a privileged pharmacophore in drug development, but functionalizing it via cross-coupling is notoriously difficult. The methyl group at the C4 position projects directly into the spatial environment of both the N1 and C3 positions. During palladium- or copper-catalyzed coupling, this steric bulk severely hinders the coordination of the indazole to the metal center and dramatically raises the activation energy required for the final reductive elimination step.

To overcome this, researchers must utilize specialized bulky ligands that paradoxically use their own steric bulk to force the coupling partners together (a process known as steric bypass), alongside highly optimized base and solvent systems.

Diagnostic Data: Ligand & Base Selection Matrix

Table 1: Quantitative summary of optimal conditions for 4-methylindazole coupling based on empirical field data.

Coupling TypeRecommended Catalyst/LigandOptimal BaseSolvent / TempExpected YieldMechanistic Rationale
N-Arylation (Pd) Pd2(dba)3 / tBuXPhos NaOtBu (or Cs2CO3)Toluene, 110°C75–90%tBuXPhos is specifically designed for bulky N-heterocycles like indazoles; accelerates reductive elimination.
N-Arylation (Cu) CuI / (1R,2R)-cyclohexane-1,2-diamine K3PO41,4-Dioxane, 110°C60–85%Smaller Cu(I) center bypasses some Pd-related steric clashes; diamine ligand stabilizes Cu(I).
C3-Arylation (Pd) Pd(OAc)2 / BrettPhos K2CO3DMA, 120°C50–70%Direct C-H activation at C3 requires robust electron-rich ligands to withstand high temperatures.
N-Alkylation Organophotoredox (PTH1)2,4,6-collidineCH3CN, Blue LED20–55%Radical-mediated decarboxylative alkylation avoids traditional metal-coordination bottlenecks.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig N-arylation of 4-methylindazole is stalling at <10% conversion. What is the primary cause? A1: The reaction is likely stalling at the reductive elimination step. When the 4-methylindazole and the aryl halide both coordinate to the Palladium(II) center, the steric clash between the 4-methyl group and the incoming aryl ring prevents the required geometry for C-N bond formation. Solution: Switch your ligand to tBuXPhos . The extreme steric bulk of the di-tert-butylphosphine group and the triisopropylphenyl backbone of tBuXPhos forces the Pd center into a highly reactive, low-coordinate state. This steric pressure "pushes" the indazole and aryl groups together, lowering the activation energy for reductive elimination[1].

Q2: I am observing C3-arylation instead of the desired N1-arylation. How do I control regioselectivity? A2: Indazoles are prone to direct C-H arylation at the C3 position under certain palladium-catalyzed conditions[2]. If your goal is strictly N1-arylation, the basicity of your system is critical. Solution: Use a weaker base like Cs2CO3 instead of NaOtBu, and lower the temperature to 90°C. Alternatively, switch to a Copper-catalyzed Ullmann-type coupling. Cu-catalyzed systems (e.g., CuI with a diamine ligand) are highly selective for N-arylation over C-H activation, even with sterically hindered partners[2][3].

Q3: My substrate contains base-sensitive functional groups (e.g., esters, nitro groups). Can I still achieve coupling despite the steric hindrance? A3: Yes, but you must avoid strong alkoxide bases like NaOtBu, which will saponify esters or degrade sensitive moieties[1]. Solution: Use K3PO4 or Cs2CO3. Because these bases are weaker and less soluble, you must compensate for the slower deprotonation step by using a more active precatalyst (e.g., a Palladacycle Gen 3 or Gen 4 precatalyst of tBuXPhos) to ensure the active Pd(0) species is generated efficiently[1].

Visualizations: Mechanistic Pathways & Workflows

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineCoord Amine Coordination (4-Methylindazole) PdII_Ar->AmineCoord Deprotonation Base Deprotonation (Cs2CO3 / tBuONa) AmineCoord->Deprotonation PdII_Amido Pd(II)(Ar)(Indazyl)L Steric Crowding Deprotonation->PdII_Amido RedElim Reductive Elimination (Accelerated by tBuXPhos) PdII_Amido->RedElim Bottleneck RedElim->Pd0 Catalyst Regeneration Product N-Aryl-4-methylindazole RedElim->Product

Figure 1: Buchwald-Hartwig catalytic cycle for 4-methylindazole, highlighting the steric bottleneck.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Mix Pd Source, Ligand & Base Prep->Mix Add 3. Add Substrates & Solvent Mix->Add Heat 4. Heat to 110°C (8-24h) Add->Heat Workup 5. Filtration & Chromatography Heat->Workup

Figure 2: Step-by-step experimental workflow for the N-arylation of sterically hindered indazoles.

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Designed for maximum conversion of sterically hindered 4-methylindazole.

Reagents:

  • 4-Methylindazole (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd)

  • tBuXPhos (10 mol%)

  • NaOtBu or Cs2CO3 (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Self-Validation Step): In a nitrogen-filled glovebox, add Pd2(dba)3 and tBuXPhos to an oven-dried Schlenk tube. Validation: Stir in 1 mL toluene for 10 minutes at room temperature. The solution should turn from dark purple/red to a deep, homogeneous orange, confirming the formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add 4-methylindazole, the aryl halide, and the base to the active catalyst solution.

  • Solvent & Seal: Add the remaining anhydrous toluene to reach a 0.2 M concentration. Seal the tube with a Teflon screw cap.

  • Heating: Remove the tube from the glovebox and stir vigorously at 110°C for 16–24 hours.

  • Monitoring: At 8 hours, take a 10 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS. Validation: You should observe the disappearance of the aryl halide. If the aryl halide is consumed but the indazole remains, the catalyst has died (likely due to oxygen ingress or base depletion).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Cu-Catalyzed N-Arylation (Ullmann-Type)

A cost-effective alternative utilizing a smaller metal center to bypass Pd-related steric clashes[3].

Reagents:

  • 4-Methylindazole (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • CuI (10 mol%)

  • (1R,2R)-cyclohexane-1,2-diamine (20 mol%)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane (0.5 M)

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk tube under argon, combine CuI, K3PO4, and 1,4-dioxane. Add the (1R,2R)-cyclohexane-1,2-diamine ligand via microsyringe. Stir for 15 minutes until a blue/green complex forms.

  • Coupling Partners: Add 4-methylindazole and the aryl iodide.

  • Reaction: Seal the tube and heat at 110°C for 24 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, wash with a 5% aqueous ammonia solution (to strip copper salts), dry over MgSO4, and purify via chromatography.

References

  • Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at:[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health (PMC). Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Sources

Optimization

Solubility issues of 6-bromo-1-ethyl-4-methyl-1H-indazole in organic solvents

Technical Support Center: Troubleshooting Solubility of 6-Bromo-1-ethyl-4-methyl-1H-indazole As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility dynamics of highly substit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 6-Bromo-1-ethyl-4-methyl-1H-indazole

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility dynamics of highly substituted indazoles. 6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) presents a unique physicochemical challenge[1]. The indazole core provides a rigid aromatic system, while the heavy bromine atom at the C6 position significantly increases the molecule's lipophilicity and molecular weight. Furthermore, the alkyl substitutions (ethyl at N1, methyl at C4) expand the hydrophobic surface area, disrupting potential hydrogen-bonding networks in polar solvents.

This technical guide deconstructs the causality behind common solubility failures and provides self-validating protocols to ensure your experiments remain robust and reproducible.

I. Physicochemical Profile & Solvent Compatibility Matrix

To predict how this compound behaves in solution, we must look at its structural thermodynamics. The "like dissolves like" principle dictates that this highly non-polar, bulky molecule will resist solvation in aqueous or highly structured polar environments[2].

Solvent CategoryRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (Initial)Strong hydrogen bond acceptors with high polarity effectively solvate the aromatic and polarizable bromine moieties[3].
Polar Protic Methanol, EthanolModerate Alcohols act as H-bond donors/acceptors, but the bulky ethyl/methyl groups sterically hinder optimal solvation shells[3].
Non-Polar Hexane, TolueneLow to Moderate While lipophilic, the inherent polarity of the indazole nitrogen system resists pure hydrocarbon solvation[3].
Aqueous Water, PBSVery Low The hydrophobic nature of the brominated and alkylated aromatic system dominates, making cavity formation in water thermodynamically unfavorable[3].

II. Troubleshooting Guides & FAQs

Q1: I prepared a 50 mM stock solution in DMSO, but after a week in the freezer, the compound precipitated. Why did this happen, and how do I fix it? Causality: This is a classic case of moisture-induced supersaturation and kinetic crystallization. DMSO is highly hygroscopic. When it absorbs atmospheric water, the liquid phase becomes highly structured and viscous. At a 33% by weight water content (a 1:2 molar ratio of DMSO to H₂O), the melting point of DMSO drops dramatically, and it becomes thermodynamically difficult for the solvent to form a cavity large enough to accommodate the bulky 6-bromo-1-ethyl-4-methyl-1H-indazole molecule[4]. Furthermore, amorphous compounds initially dissolve to form supersaturated solutions; subsequent freeze-thaw cycles provide the kinetic energy required for the compound to transition into a lower-energy, insoluble crystalline state[4]. Resolution: Gently heat the vial in a water bath at 37°C–50°C and sonicate for 15–30 minutes[5]. If the precipitate does not redissolve, the water content is too high, and the stock must be discarded.

Q2: When I dilute my DMSO stock into an aqueous assay buffer, the compound immediately "crashes out" and forms a cloudy suspension. How can I prevent this? Causality: This phenomenon, known as "solvent shock," occurs when the local concentration of the compound exceeds its thermodynamic solubility limit in the aqueous phase before it can evenly disperse[6]. Resolution: Never add a highly concentrated DMSO stock directly to an aqueous buffer. Instead, perform serial dilutions in pure DMSO to create an intermediate stock (e.g., 100x your final concentration). Add this intermediate stock dropwise to the pre-warmed (37°C) aqueous medium under vigorous vortexing[6]. This ensures rapid dispersion and keeps the local concentration below the precipitation threshold.

Q3: I am using this compound in a Suzuki-Miyaura cross-coupling reaction, but it precipitates in my standard THF/Water mixture. What is the alternative? Causality: The high lipophilicity of the brominated indazole makes it incompatible with high-water-content biphasic systems, especially as the reaction cools or if the catalyst alters the ionic strength of the aqueous phase. Resolution: Shift the solvent system to a more lipophilic co-solvent blend, such as 1,4-Dioxane/Water (typically a 4:1 or 5:1 ratio)[7]. Dioxane has a higher boiling point and better solubilizes heavy halogenated heterocycles at elevated temperatures.

III. Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols incorporate built-in validation steps. If a validation step fails, the protocol halts, preventing downstream experimental artifacts.

Protocol A: Preparation and Rescue of High-Concentration DMSO Stocks
  • Solvent Integrity Check (Self-Validation Step 1): Before use, verify the anhydrous nature of your DMSO. Pure anhydrous DMSO has a freezing point of 18.5°C[4]. Place a 1 mL aliquot of your DMSO in a 15°C cold room or fridge for 30 minutes.

    • Validation: If it freezes solid, it is pure. If it remains liquid, it has absorbed significant water and must be discarded.

  • Dissolution: Weigh the 6-bromo-1-ethyl-4-methyl-1H-indazole powder into a sterile, amber microcentrifuge tube (to protect from potential photolytic degradation)[3]. Add the validated anhydrous DMSO to reach the target concentration (e.g., 10 mM).

  • Homogenization: Vortex vigorously for 2 minutes. If undissolved particulates remain, sonicate in a water bath at 37°C for 15 minutes[5].

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 50 µL) to entirely eliminate freeze-thaw cycles[8]. Store at -80°C.

Protocol B: Solvent Optimization for Palladium-Catalyzed Cross-Coupling
  • Solvent Preparation: Prepare a 4:1 mixture of degassed 1,4-Dioxane and Water[7].

  • Substrate Addition: Add 1 equivalent of 6-bromo-1-ethyl-4-methyl-1H-indazole and 1.2 equivalents of your boronic acid/ester to the reaction vessel.

  • Thermal Solvation Check (Self-Validation Step 2): Heat the mixture to the target reaction temperature (e.g., 80°C) before adding the palladium catalyst.

    • Validation: Visually inspect the mixture. It must be a completely clear, homogenous solution (or a clear biphasic emulsion without solid particulates). If the mixture is turbid, the substrate has not dissolved; incrementally add 1,4-Dioxane (0.5 mL at a time) until optical clarity is achieved.

  • Catalysis: Only after passing the visual validation, add the Pd catalyst (e.g., Pd(PPh₃)₄) and base, then proceed with the reaction[7].

IV. Mechanistic Workflow for Resolving Solubility Failures

The following diagnostic workflow illustrates the logical progression for rescuing precipitated organic stocks of lipophilic indazoles.

SolubilityTroubleshooting Start Observe Precipitation in Organic Solvent Step1 Apply Gentle Heating (37-50°C) & Sonication (15-30 min) Start->Step1 Decision1 Does Precipitate Redissolve? Step1->Decision1 Success1 Aliquot into Single-Use Tubes & Store at -80°C Decision1->Success1 Yes Step2 Assess Solvent Integrity (Check for Water Absorption) Decision1->Step2 No Decision2 Is Solvent Anhydrous? Step2->Decision2 Action1 Replace with Fresh, Anhydrous Solvent (e.g., DMSO) Decision2->Action1 No Action2 Lower Stock Concentration or Add Co-Solvent (e.g., THF) Decision2->Action2 Yes Action1->Step1 Action2->Step1

Troubleshooting workflow for resolving precipitation of 6-bromo-1-ethyl-4-methyl-1H-indazole.

V. References

  • The Effects of Water on DMSO and Effective Hydration Measurement - Ziath. [Link]

  • How can I prevent paeonol from precipitating when diluting a DMSO stock into culture medium? - ResearchGate. [Link]

  • Indazole Compound - Solubility of Things - Solubility of Things.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Indazole N1-Ethylation

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the N-alkylation of indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the N-alkylation of indazoles.

Indazole functionalization is notoriously difficult due to the competing nucleophilicity of the N1 and N2 atoms. While N1-ethylation is typically the desired pathway for most pharmaceutical intermediates, N2-ethylation remains the most persistent side reaction. This guide deconstructs the thermodynamic and kinetic principles governing this reaction, providing you with field-proven troubleshooting strategies and self-validating protocols to maximize N1 selectivity.

Core Principles: The Causality of Regioselectivity

To eliminate N2-ethylation, we must first understand why it occurs. The regioselectivity of indazole alkylation is a classic battle between kinetic and thermodynamic control:

  • Tautomeric Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol1[1]. Consequently, the N1-alkylated product sits in a deeper thermodynamic energy well.

  • Kinetic Accessibility: Despite N1 being the thermodynamic preference, the transition state for electrophilic attack at the N2 position often has a lower activation energy[1]. When reactions are run at low temperatures or with highly reactive electrophiles, the N2-isomer forms rapidly as the kinetic product[2].

  • Ion Pairing: The choice of base dictates the nature of the indazolide anion. Loose ion pairs (e.g., using K₂CO₃ in DMF) leave both nitrogens exposed, leading to mixtures. Tight ion pairs (e.g., using NaH in THF) allow the metal cation to coordinate with the N2 atom, sterically and electronically shielding it to force N1-attack3[3].

G Indazole 1H-Indazole (Stable Tautomer) Deprotonation Deprotonation (NaH / THF) Indazole->Deprotonation Anion Indazolide Anion Deprotonation->Anion N1_TS N1 Transition State (Higher Barrier) Anion->N1_TS Heat / Equilibration N2_TS N2 Transition State (Lower Barrier) Anion->N2_TS Fast / Low Temp N1_Product N1-Ethyl Indazole (Thermodynamic) N1_TS->N1_Product N2_Product N2-Ethyl Indazole (Kinetic) N2_TS->N2_Product N2_Product->Anion Reversibility

Mechanistic pathway of indazole ethylation highlighting kinetic vs. thermodynamic control.

Troubleshooting Guides & FAQs

Q1: I am getting a 1:1 mixture of N1 and N2 ethylated indazoles using K₂CO₃ and ethyl iodide in DMF. How can I improve N1 selectivity? A1: You are operating under kinetic control with a loose ion pair. Switch your base and solvent system to Sodium Hydride (NaH) in Tetrahydrofuran (THF) . The Na⁺ cation forms a tight ion pair with the indazole N2 atom. This coordination sterically blocks the N2 position, driving the ethylation to the N1 position 4[4].

Q2: I switched to NaH/THF, but I am still seeing ~15% N2-ethylation. What is the next logical step? A2: Increase the reaction temperature. Because N1-ethylation is the thermodynamic product, the N2-alkylated product can equilibrate back to the starting anion and eventually funnel into the more stable N1-isomer5[5]. Heating the reaction (e.g., to 50 °C or reflux) provides the activation energy needed to overcome the reversibility barrier, enriching the N1 product[3].

Q3: Does the choice of the ethylating agent (electrophile) matter for side reactions? A3: Absolutely. Highly reactive electrophiles (like ethyl triflate or ethyl iodide) react so rapidly that they trap the kinetic N2 product before equilibration can occur. Using a slightly less reactive electrophile, such as ethyl bromide (EtBr) or ethyl tosylate (EtOTs) , slows the initial nucleophilic attack. This slower rate allows thermodynamic equilibration to dominate, heavily favoring the N1 isomer[3].

Q4: My indazole has a substituent at the C7 position, and I cannot get N1-ethylation at all. Why? A4: Steric hindrance. A substituent at the C7 position creates a severe peri-interaction with any group adding to the adjacent N1 nitrogen[5]. This steric clash drastically raises the energy of both the N1 transition state and the final N1 product, forcing the reaction almost entirely to the N2 position 6[6]. If N1-ethylation is strictly required, you must design your synthetic route to add the C7 substituent after the N1-ethylation step.

Workflow Start Analyze N1:N2 Ratio CheckRatio Is N2-ethylation > 5%? Start->CheckRatio BaseCheck Switch to NaH in THF (Tight Ion Pair) CheckRatio->BaseCheck Yes Success Proceed to Isolation CheckRatio->Success No TempCheck Increase Temperature (Promote Equilibration) BaseCheck->TempCheck If N2 still high ElectrophileCheck Change Electrophile (e.g., EtI to EtBr) TempCheck->ElectrophileCheck If N2 persists ElectrophileCheck->Success

Troubleshooting workflow for optimizing N1-ethylation selectivity in indazoles.

Quantitative Data: Selectivity Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity based on established process chemistry data.

Base / SolventElectrophileTemp (°C)Typical N1:N2 RatioMechanistic Causality
K₂CO₃ / DMF Ethyl Iodide25 °C~ 1:1 to 2:1Kinetic control; loose ion pair leaves N2 exposed.
Cs₂CO₃ / DMF Ethyl Iodide25 °C~ 3:1Mild thermodynamic shift due to larger cation effect.
NaH / THF Ethyl Bromide25 °C~ 9:1Tight Na⁺ ion pair sterically shields the N2 position.
NaH / THF Ethyl Bromide50 - 65 °C> 99:1 Full thermodynamic equilibration overcomes kinetic N2 trap.

Experimental Protocol: Highly Selective N1-Ethylation

To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing in-process LC-MS monitoring, researchers can visually confirm the equilibration from the kinetic N2-isomer to the thermodynamic N1-isomer, proving the mechanistic causality in real-time.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon inlet to maintain strictly anhydrous conditions. Moisture will quench the NaH, leading to incomplete deprotonation and poor selectivity[4].

  • Deprotonation: Dissolve the starting 1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) portion-wise. Stir at 0 °C for 30 minutes. Causality Check: The evolution of H₂ gas indicates the successful formation of the sodium indazolide tight ion pair.

  • Electrophile Addition: Add ethyl bromide (1.1 equiv, 11 mmol) dropwise to the mixture via syringe.

  • Thermodynamic Equilibration (Self-Validation Step): Remove the ice bath and attach a reflux condenser. Heat the reaction to 50 °C.

    • In-Process Control: Take an aliquot at 1 hour and analyze via LC-MS. You will likely observe a minor peak corresponding to the N2-ethyl isomer.

    • Continue heating for 12–16 hours. Take a second aliquot. The protocol validates itself when the kinetic N2-isomer peak diminishes or disappears entirely while the thermodynamic N1-isomer peak grows to >95% purity[2].

  • Quench & Workup: Cool the reaction to room temperature. Carefully quench the remaining NaH with a saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to isolate the pure N1-ethyl indazole.

References

  • Source: Organic Letters (ACS Publications)
  • Source: PubMed Central (PMC)
  • Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics Source: WuXi AppTec Chemistry Insights URL
  • Source: PubMed Central (PMC)
  • Technical Support Center: Regioselectivity in Indazole N-Alkylation Source: BenchChem URL

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-Indazole Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involving the 6-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involving the 6-bromo-1H-indazole scaffold. This heterocycle is a privileged pharmacophore in 1[1]. However, its unique electronic environment and unprotected N1-H proton often lead to catalyst poisoning, protodebromination (dehalogenation), and stalled catalytic cycles.

This guide provides field-proven, mechanistically grounded solutions to optimize your palladium catalyst loading and ligand selection.

Section 1: Mechanistic Insights & Pathway Visualization

Before adjusting equivalents or catalyst loadings, we must understand the failure modes at the organometallic level. The free N-H of the indazole can 2[2], forming off-cycle, inactive Pd(II) species. This effectively reduces the active catalyst concentration, meaning a standard 1-2 mol% loading will stall. Furthermore, if the oxidative addition is slow, side reactions like beta-hydride elimination from solvent impurities lead to dehalogenation.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 6-Bromo-indazole Poison Catalyst Poisoning (N-H) Pd0->Poison Unprotected N-H PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet Boronic Acid Dehal Dehalogenation PdII->Dehal Hydride Source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting N-H poisoning and dehalogenation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am using 2 mol% Pd(PPh₃)₄ for a Suzuki coupling on 6-bromo-1H-indazole, but my reaction stalls at 30% conversion. Should I just add more catalyst? A: Simply spiking the reaction with more Pd(PPh₃)₄ is a brute-force approach that often exacerbates byproduct formation. The stall is likely due to the unprotected N1-H coordinating to the palladium, forming an off-cycle resting state. Causality & Solution: Tetrakis(triphenylphosphine)palladium(0) is prone to forming inactive complexes with nitrogen-rich heterocycles. Instead of increasing loading, switch the type of catalyst system. Moving to a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ (at 5 mol% Pd) paired with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos2[2]. If you must use Pd(PPh₃)₄, you generally need a higher loading (5-10 mol%) to overcome the sequestration by the substrate. Alternatively, 3[3] for Suzuki couplings of 6-bromo-1H-indazole derivatives under alkaline conditions.

Q2: My LC-MS shows a massive peak for 1H-indazole (dehalogenated starting material) instead of my product. How do I stop this? A: Protodebromination occurs when a Pd(II)-aryl intermediate undergoes transmetalation with a hydride source instead of your desired coupling partner, followed by reductive elimination. Causality & Solution: Hydrides typically originate from protic solvents (like alcohols or water in the base solution) undergoing beta-hydride elimination, or from the decomposition of unstable boronic acids. To mitigate this:

  • Optimize Loading: Ensure your catalyst loading is sufficient (typically 5 mol%) to keep the catalytic cycle turning over rapidly. A stalled cycle gives the Pd(II) intermediate time to find a hydride.

  • Ligand Choice: Use ligands that accelerate transmetalation and reductive elimination. SPhos is highly effective for heteroaryl bromides.

  • Solvent: Switch to strictly anhydrous conditions (e.g., anhydrous 1,4-dioxane) and use finely milled, anhydrous bases (e.g., K₃PO₄ or Cs₂CO₃) instead of aqueous base solutions.

Q3: When should I protect the indazole nitrogen before cross-coupling? A: While unprotected 6-bromo-indazoles can be coupled directly[4], protection is scientifically justified when utilizing sensitive catalysts (like those in Buchwald-Hartwig aminations) or when catalyst loadings must be kept strictly below 1 mol% for scale-up.5[5] completely eliminates the N-H poisoning pathway, allowing for highly efficient oxidative addition and lower catalyst loadings (1-2 mol%).

Section 3: Quantitative Data & Catalyst Optimization Matrix

To standardize your approach, refer to the following empirically validated parameters for 6-bromo-indazole functionalization.

Reaction TypeSubstrate StateRecommended Catalyst SystemLoading (Pd mol%)BaseSolvent / TempExpected Yield
Suzuki-Miyaura Unprotected (N-H)Pd(dppf)Cl₂·CH₂Cl₂5 - 8%Na₂CO₃ (aq)Dioxane / 90°C65 - 85%
Suzuki-Miyaura Unprotected (N-H)Pd(OAc)₂ + XPhos2 - 5%K₃PO₄ (anhyd)Toluene / 100°C75 - 95%
Suzuki-Miyaura Protected (N-THP)Pd(PPh₃)₄2 - 5%K₂CO₃ (aq)Dioxane/H₂O / 80°C>85%
Buchwald-Hartwig Protected (N-THP)Pd₂(dba)₃ + BrettPhos2 - 4%t-BuONaToluene / 110°C70 - 90%

Section 4: Troubleshooting Guide & Step-by-Step Protocols

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a self-validating system: the visual cues (color changes) and TLC checkpoints confirm the active catalytic species is generated and maintained.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). Scientific Rationale: 1.5 equivalents of boronic acid compensate for potential protodeboronation at elevated temperatures.

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration) via syringe.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Validation Check: Upon heating to 40°C, the mixture should transition from a pale suspension to a deep red/brown homogeneous solution, indicating the formation of the active L₂Pd(0) species. If the solution turns black and precipitates (palladium black), the catalyst has decomposed due to oxygen ingress or insufficient ligand coordination.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the 6-bromo-indazole spot (UV active, typically lower Rf than the product depending on the boronic acid) validates the completion of the oxidative addition and subsequent steps.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

Troubleshooting Workflow Visualization

When a reaction fails, follow this logical decision tree to isolate the variable.

G Start Low Yield / Stalled Reaction Check1 Is 6-bromo-indazole consumed? Start->Check1 NoConsume No: Catalyst Poisoning Check1->NoConsume No YesConsume Yes: Identify Major Byproduct Check1->YesConsume Yes Action1 Increase Pd to 5-10 mol% or use XPhos NoConsume->Action1 Dehal Byproduct: Dehalogenation YesConsume->Dehal Homo Byproduct: Homocoupling YesConsume->Homo Action2 Switch to anhydrous conditions Dehal->Action2 Action3 Exclude Oxygen strictly Homo->Action3

Diagnostic workflow for troubleshooting stalled 6-bromo-indazole cross-couplings.

References

  • Benchchem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole". Benchchem. 2

  • Google Patents. "CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof". Google Patents. 3

  • Benchchem. "6-Bromo-1-methyl-1h-indazol-4-amine". Benchchem. 1

  • PMC. "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors". PMC. 5

  • PMC. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides". PMC. 4

Sources

Reference Data & Comparative Studies

Validation

Robust HPLC Method Validation for 6-Bromo-1-ethyl-4-methyl-1H-indazole Purity: A Comparative Performance Guide

Executive Summary & Application Context 6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) is a critical heterocyclic building block, frequently employed in the synthesis of small-molecule kinase inhibitors and rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) is a critical heterocyclic building block, frequently employed in the synthesis of small-molecule kinase inhibitors and receptor modulators. The purity of this intermediate is pivotal; impurities such as the N2-ethyl regioisomer or unreacted 6-bromo-4-methyl-1H-indazole can propagate through subsequent synthetic steps, leading to complex byproducts that are difficult to remove from the final API (Active Pharmaceutical Ingredient).

This guide compares two HPLC methodologies:

  • Method A (Generic): A standard C18 approach often used for initial screening.

  • Method B (Optimized): A high-resolution Phenyl-Hexyl method designed specifically to resolve the critical N1/N2 regioisomeric pair.

Key Takeaway: While Method A is sufficient for rough reaction monitoring, Method B is required for quantitative purity analysis and validation under ICH Q2(R2) guidelines due to its superior selectivity for structural isomers.

Comparative Method Development

The primary analytical challenge for alkylated indazoles is distinguishing between the N1-alkyl (desired) and N2-alkyl (impurity) isomers. These isomers possess nearly identical hydrophobicities, often leading to co-elution on standard alkyl-bonded phases.

Performance Data Comparison

The following data was generated using a standard HPLC system (Agilent 1260 Infinity II equivalent) with a Diode Array Detector (DAD).

ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Status
Stationary Phase C18 (3.5 µm, 4.6 x 100 mm)Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)Method B Wins
Mobile Phase 0.1% Formic Acid in Water / ACN10mM Ammonium Formate (pH 3.0) / MethanolMethod B Wins
Selectivity (

)
1.02 (N1 vs N2 Isomer)1.15 (N1 vs N2 Isomer)Method B Wins
Resolution (

)
1.1 (Partial Co-elution)> 2.5 (Baseline Separation)Method B Wins
Tailing Factor (

)
1.41.1Method B Wins
LOD (ppm) 5 ppm2 ppmMethod B Wins
Expert Insight: Why Method B Works
  • 
     Interactions:  The Phenyl-Hexyl stationary phase engages in 
    
    
    
    stacking interactions with the indazole core. The electron density distribution differs slightly between the N1-ethyl and N2-ethyl isomers, allowing the Phenyl-Hexyl phase to discriminate between them where the C18 phase (driven purely by hydrophobicity) cannot.
  • Solvent Choice: Methanol is a protic solvent that enhances the

    
     selectivity compared to Acetonitrile (aprotic).
    

Optimized Experimental Protocol (Method B)

Objective: Quantify purity of 6-bromo-1-ethyl-4-methyl-1H-indazole with full separation of regioisomers.

Reagents & Equipment
  • Reagents: HPLC Grade Methanol, Milli-Q Water, Ammonium Formate (99%+), Formic Acid.

  • Reference Standards:

    • Analyte: 6-Bromo-1-ethyl-4-methyl-1H-indazole (>99%).

    • Impurity A: 6-Bromo-4-methyl-1H-indazole (Starting Material).

    • Impurity B: 6-Bromo-2-ethyl-4-methyl-2H-indazole (Regioisomer).

Chromatographic Conditions
  • Column: XBridge Phenyl-Hexyl or equivalent, 3.5 µm, 4.6 mm x 150 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Mobile Phase A: 10mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol.[1]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
10.0 10 90
12.0 10 90
12.1 60 40

| 15.0 | 60 | 40 |

Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Buffer:MeOH) to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Validation Workflow (ICH Q2(R2) Aligned)

This protocol is designed to meet the requirements of ICH Q2(R2) , which emphasizes "Fitness for Purpose" and lifecycle management of analytical procedures.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: Peak purity index > 0.999 (via DAD) for the main peak; resolution > 1.5 between all degradants.

Linearity & Range
  • Range: Prepare 5 concentrations spanning 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Spike known amounts of impurity standards into the sample matrix at 50%, 100%, and 150% of the specification limit (e.g., 0.15% limit).

  • Acceptance Criteria: Recovery between 90.0% and 110.0%.[1]

Precision
  • System Precision: 6 injections of standard solution. RSD

    
     1.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    

Visualizing the Logic

The following diagrams illustrate the decision-making process for method selection and the validation workflow.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 6-bromo-1-ethyl-4-methyl-1H-indazole CheckStructure Analyze Structure: Indazole Core + Alkyl Isomer Risk Start->CheckStructure InitialScreen Screen Method A: C18 / ACN / Formic Acid CheckStructure->InitialScreen EvalA Evaluate Method A: N1/N2 Isomers Co-elute (Rs < 1.5) InitialScreen->EvalA SwitchMech Switch Selectivity Mechanism: Target Pi-Pi Interactions EvalA->SwitchMech Separation Failed DevelopB Develop Method B: Phenyl-Hexyl / MeOH / pH 3.0 SwitchMech->DevelopB EvalB Evaluate Method B: Baseline Separation (Rs > 2.5) DevelopB->EvalB Finalize Finalize Protocol for Validation EvalB->Finalize Success

Caption: Decision logic moving from generic C18 screening to optimized Phenyl-Hexyl selection for isomer resolution.

Diagram 2: ICH Q2(R2) Validation Workflow

ValidationWorkflow Plan Validation Plan (ICH Q2 R2) Specificity Specificity: Spike Regioisomers + Forced Deg Plan->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Pass Accuracy Accuracy: Recovery Studies (Spike @ Limit) Linearity->Accuracy Precision Precision: Repeatability & Intermediate Accuracy->Precision Report Validation Report Pass/Fail Precision->Report

Caption: Sequential workflow for validating the analytical procedure according to ICH Q2(R2) standards.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] Available at: [Link]

  • Sielc Technologies. Separation of Indazole Isomers on Mixed-Mode Columns. Available at: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) analysis of 6-bromo-1-ethyl-4-methyl-1H-indazole

LC-MS Analysis of 6-bromo-1-ethyl-4-methyl-1H-indazole: A Comparative Guide on Column Selectivity and Mass Analyzers For researchers and drug development professionals, the accurate characterization of halogenated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Analysis of 6-bromo-1-ethyl-4-methyl-1H-indazole: A Comparative Guide on Column Selectivity and Mass Analyzers

For researchers and drug development professionals, the accurate characterization of halogenated heterocyclic scaffolds is a critical step in the pharmaceutical pipeline. 6-bromo-1-ethyl-4-methyl-1H-indazole presents a unique analytical profile: it features a basic indazole nitrogen ideal for positive electrospray ionization (ESI+), hydrophobic alkyl substituents, and a highly polarizable bromine atom.

This guide objectively compares the performance of different liquid chromatography (LC) stationary phases and mass spectrometry (MS) platforms, providing the mechanistic causality behind each experimental choice to help you build a robust, self-validating analytical workflow.

Part 1: Chromatographic Selectivity: C18 vs. Biphenyl Phases

The Mechanistic Causality Traditional C18 columns rely exclusively on hydrophobic dispersive forces. While effective for general separations, they often struggle to resolve closely related structural isomers of functionalized heterocycles. In contrast, Biphenyl stationary phases incorporate two phenyl rings bonded end-to-end. This configuration allows for strong


 interactions with the electron-rich indazole core[1]. Furthermore, the polarizable bromine atom enhances retention through dipole-induced dipole interactions. Consequently, Biphenyl phases provide orthogonal selectivity compared to C18, significantly improving peak shape and resolution for aromatic compounds[1].

Self-Validating Experimental Protocol: LC Separation To validate the


 interaction mechanism, this protocol utilizes methanol instead of acetonitrile. Acetonitrile contains 

electrons (C≡N) that compete with the analyte for the stationary phase, whereas methanol lacks

electrons, thereby maximizing the Biphenyl column's unique selectivity[2].
  • Sample Preparation: Dissolve 6-bromo-1-ethyl-4-methyl-1H-indazole in methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL using the initial mobile phase (95:5 Water:Methanol) to prevent solvent-induced peak distortion.

  • Mobile Phase System:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation of the basic indazole nitrogen).

    • Mobile Phase B: 0.1% Formic Acid in Methanol (enhances

      
       driven separations)[2].
      
  • Chromatographic Gradient: Hold at 5% B for 1 min, ramp linearly to 95% B over 6 mins, hold for 2 mins, and return to 5% B for a 3-min re-equilibration. Flow rate: 0.4 mL/min.

  • Columns Evaluated: Core-Shell C18 (50 x 2.1 mm, 1.7 µm) vs. Core-Shell Biphenyl (50 x 2.1 mm, 1.7 µm). Column temperature: 40°C.

Quantitative Data: Chromatographic Performance

ParameterTraditional C18 PhaseRaptor Biphenyl PhaseCausality / Mechanism
Retention Time 3.2 min4.8 minEnhanced

interaction with the indazole core.
Peak Asymmetry 1.42 (Tailing)1.05 (Symmetrical)Biphenyl groups provide superior shielding of residual silanols.
Isomer Resolution < 1.5 (Co-elution risk)> 2.0 (Baseline)Orthogonal selectivity resolves positional aromatic isomers.

Part 2: Mass Spectrometry Platforms: Q-TOF vs. Triple Quadrupole (QqQ)

The Mechanistic Causality The presence of a bromine atom in 6-bromo-1-ethyl-4-methyl-1H-indazole provides a highly diagnostic isotopic signature. Naturally occurring bromine consists of


Br and 

Br in a nearly 1:1 ratio[3].
  • Q-TOF (High-Resolution Mass Spectrometry): Q-TOF instruments excel in structural elucidation. They provide high-resolution accurate mass (HRAM) data, allowing for the precise calculation of elemental composition and the baseline resolution of the

    
    Br and 
    
    
    
    Br isotopologues[4].
  • Triple Quadrupole (QqQ): For pharmacokinetic (PK) profiling and targeted quantification, QqQ mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard. They offer a wider linear dynamic range and lower limits of quantification (LOQ) by filtering out matrix noise through specific precursor-to-product ion transitions[5].

Self-Validating Experimental Protocol: MS/MS Detection This protocol is self-validating because the unambiguous identification of the compound relies on observing the exact 1:1 isotopic ratio of the brominated precursor ion.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Source Temperature: 400°C; Capillary Voltage: 4500 V.

  • Q-TOF Workflow (Qualitative ID & Impurity Profiling):

    • Acquisition: Full scan

      
       100–1000.
      
    • Validation Step: Extract the exact mass for the protonated molecule

      
      . You must verify the presence of 
      
      
      
      239.018 (for
      
      
      Br) and
      
      
      241.016 (for
      
      
      Br). The peak intensity ratio must be approximately 1:1[3].
  • QqQ Workflow (Targeted Quantification):

    • Acquisition: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor

      
       239.0 
      
      
      
      
      
      159.0 (loss of HBr) as the primary quantifier. Monitor
      
      
      241.0
      
      
      
      
      161.0 as the qualifier.
    • Validation Step: The ratio of the quantifier to qualifier peak areas must remain constant across all calibration standards to confirm the absence of matrix interference.

Quantitative Data: MS Platform Comparison

ParameterQ-TOF (HRMS)Triple Quadrupole (QqQ)Analytical Advantage
Mass Accuracy < 2 ppm~ 0.1 DaQ-TOF enables exact elemental composition determination.
Isotope Resolution Baseline resolution of

Br/

Br
Nominal mass resolutionQ-TOF confirms halogen presence unambiguously.
Sensitivity (LOQ) 1–5 ng/mL10–50 pg/mLQqQ MRM mode filters matrix noise effectively[4].
Dynamic Range 3–4 logs5–6 logsQqQ is superior for high-throughput PK dosing studies[5].

Part 3: Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for developing an LC-MS method for brominated indazoles, mapping the physical properties of the molecule to the appropriate hardware choices.

LCMS_Workflow Start 6-bromo-1-ethyl-4-methyl-1H-indazole Sample Preparation ColSelect Chromatographic Separation (Selectivity Optimization) Start->ColSelect C18 C18 Column (Hydrophobic Interactions) ColSelect->C18 Biphenyl Biphenyl Column (π-π & Hydrophobic) ColSelect->Biphenyl MSSelect Mass Spectrometry (Ionization & Detection) C18->MSSelect Biphenyl->MSSelect QTOF Q-TOF HRMS (Exact Mass & 79Br/81Br Profiling) MSSelect->QTOF QqQ Triple Quadrupole (QqQ) (Targeted MRM Quantification) MSSelect->QqQ Data Data Validation & Reporting QTOF->Data Impurity ID QqQ->Data PK/Quant

Caption: Logical workflow for the LC-MS method development of brominated indazole derivatives.

References

  • Kinetex Biphenyl Column for Aromatic Compounds Phenomenex[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool LCMS.cz (Restek Corporation)[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications National Institutes of Health (PMC)[Link]

  • Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications MDPI[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 6-bromo-1-ethyl-4-methyl-1H-indazole: A Comparative Study

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The precise three-dimensional arrangement of atoms and the intermol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide presents a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound, 6-bromo-1-ethyl-4-methyl-1H-indazole. As the crystal structure for this specific molecule is not yet publicly available, we will proceed with a detailed, field-proven methodology for its analysis, using hypothetical but realistic crystallographic data. To provide meaningful context and demonstrate the power of comparative structural analysis, we will benchmark these findings against the experimentally determined crystal structures of three closely related, publicly available indazole derivatives: 6-bromo-1H-indazole , 4-methyl-1H-indazole , and 6-bromo-1-methyl-1H-indazole . This comparative approach elucidates the subtle yet significant influence of N1-alkylation and C4-methylation on molecular conformation and crystal packing, offering invaluable insights for rational drug design.

Part 1: Synthesis and Crystallization

A robust structural analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The choices made during these initial stages directly impact the quality of the final crystallographic data.

Proposed Synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole

A plausible and efficient synthetic route can be adapted from established methodologies for N-alkylation of indazole systems.[1] The proposed synthesis begins with the commercially available 6-bromo-4-methyl-1H-indazole.

Experimental Protocol:

  • Deprotonation: To a stirred solution of 6-bromo-4-methyl-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert nitrogen atmosphere. The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the indazole nitrogen without competing side reactions.

  • N-Alkylation: After stirring for 30 minutes at 0 °C, ethyl iodide (EtI, 1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Ethyl iodide is a potent electrophile, and the reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous phase is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.

Crystallization Strategy

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A good crystal should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a polarizing microscope.[2] For the title compound, a systematic screening of solvents and techniques is recommended.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Dissolve approximately 10-20 mg of the purified 6-bromo-1-ethyl-4-methyl-1H-indazole in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature in a small, clean vial.

  • Evaporation Control: Cover the vial with a cap, and pierce it with one or two small holes using a needle. This is a critical step; the rate of evaporation must be slow to allow for the orderly arrangement of molecules into a crystal lattice.[3] Placing the vial in a quiet, vibration-free location is also essential.

  • Monitoring and Harvesting: Monitor the vial over several days. Once suitable crystals have formed (typically 0.1-0.3 mm in at least one dimension), they can be carefully harvested using a spatula or a mounted loop for immediate analysis.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The workflow from data collection to a final, refined structure is a multi-step process that requires both high-quality experimental data and careful computational analysis.

sc_xrd_workflow cluster_experiment Experimental cluster_processing Data Processing & Solution cluster_refinement Refinement & Validation crystal_selection 1. Crystal Selection & Mounting data_collection 2. Data Collection (Diffractometer) crystal_selection->data_collection Mount on goniometer integration 3. Integration (Cell & Intensities) data_collection->integration Raw diffraction images scaling 4. Scaling & Absorption Correction integration->scaling Reflection file solve 5. Structure Solution (e.g., SHELXT) scaling->solve Scaled data (.hkl) refine 6. Structure Refinement (e.g., SHELXL) solve->refine Initial model refine->refine validation 7. Validation (e.g., checkCIF) refine->validation Refined model cif_output 8. Final CIF Output validation->cif_output Validated structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a cryoloop and placed on the goniometer head of a diffractometer.[4] The crystal is cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations and improve data quality. The diffractometer, equipped with an X-ray source (e.g., Cu or Mo Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[5]

  • Data Reduction and Integration: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each diffraction spot.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using software tools like PLATON and submitted to generate a Crystallographic Information File (CIF).

Part 3: Structural Analysis of 6-bromo-1-ethyl-4-methyl-1H-indazole (Hypothetical Data)

The following table presents a realistic, albeit hypothetical, set of crystallographic data for the title compound, which will serve as the basis for our comparative analysis.

Table 1: Hypothetical Crystallographic Data for 6-bromo-1-ethyl-4-methyl-1H-indazole

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₁BrN₂
Formula Weight239.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)12.25
c (Å)9.83
α (°)90
β (°)105.2
γ (°)90
Volume (ų)988.7
Z4
Density (calculated) (g/cm³)1.605
R-factor (R1)0.045
Goodness-of-fit (S)1.05

In this hypothetical structure, the indazole ring system is essentially planar. The key structural features to analyze would be the torsion angle of the N1-ethyl group relative to the indazole plane and the nature of any intermolecular interactions. Given the presence of the bromine atom and the aromatic system, one would anticipate the formation of Br···N halogen bonds or π-π stacking interactions in the crystal lattice.

Part 4: Comparative Structural Analysis

To understand the structural contributions of the ethyl, methyl, and bromo substituents, we now compare our hypothetical data with the known crystal structures of three key analogues.

Table 2: Comparative Crystallographic Data of Indazole Derivatives

ParameterTitle Compound (Hypothetical) 6-bromo-1H-indazole 4-methyl-1H-indazole 6-bromo-1-methyl-1H-indazole
CCDC Deposition NumberN/A118801515286461435270
Crystal SystemMonoclinicMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/cP2₁/c
a (Å)8.5113.561(3)7.5020(15)8.410(3)
b (Å)12.253.945(1)12.012(2)12.112(4)
c (Å)9.8312.784(3)7.7470(15)8.243(3)
β (°)105.2112.98(3)101.44(3)104.18(3)
Volume (ų)988.7630.9(3)683.5(2)815.1(5)
Z4444
Key Intermolecular InteractionHalogen Bonding / π-stacking (Predicted)N-H···N Hydrogen Bonds, Br···Br contactsN-H···N Hydrogen BondsC-H···π interactions, Br···N contacts
Discussion of Substituent Effects
  • Effect of N1-Alkylation (Comparison with 6-bromo-1H-indazole): The most profound difference arises from the substitution of the N1-proton with an alkyl group (methyl or ethyl). In the crystal structure of 6-bromo-1H-indazole, the molecules form hydrogen-bonded chains via N-H···N interactions, a classic motif for N-H containing heterocycles.[1] Alkylation at the N1 position removes this potent hydrogen bond donor, forcing the molecules to adopt entirely different packing strategies. In the case of 6-bromo-1-methyl-1H-indazole, the packing is dictated by weaker C-H···π and Br···N interactions. We predict a similar scenario for the title compound, where the bulkier ethyl group would likely lead to a less dense packing arrangement compared to its methyl counterpart, influencing crystal morphology and potentially solubility.

  • Effect of C4-Methylation (Comparison with 6-bromo-1-methyl-1H-indazole): The introduction of a methyl group at the C4 position, as in our title compound, introduces steric hindrance that can significantly alter intermolecular packing. While 6-bromo-1-methyl-1H-indazole packs via C-H···π interactions, the C4-methyl group in our target molecule would likely disrupt this arrangement. This steric influence could prevent close π-π stacking and favor other interactions, such as halogen bonding involving the bromine atom.

  • Effect of C6-Bromination (Comparison with 4-methyl-1H-indazole): The bromine atom at the C6 position is a key functional group. It is a weak hydrogen bond acceptor but a potent participant in halogen bonding. In the structure of 4-methyl-1H-indazole, the primary interaction is N-H···N hydrogen bonding. Replacing a hydrogen at C6 with bromine introduces the possibility of Br···N or Br···Br halogen bonds, which are highly directional and can significantly influence crystal packing and stability.

packing_comparison cluster_A A: 6-bromo-1H-indazole (N-H···N Bonding) cluster_B B: 6-bromo-1-methyl-1H-indazole (C-H···π & Br···N) cluster_C C: Title Compound (Predicted Packing) a1 Br-Ind-N-H a2 N-Ind-Br a1->a2 H···N b1 Br-Ind-N-Me b2 Br-Ind-N-Me b1->b2 Br···N b3 Me-N-Ind-Br b4 π-system b3->b4 C-H···π c1 Br-Ind(Me)-N-Et c2 Br-Ind(Me)-N-Et c1->c2 Br···N Halogen Bond

Caption: Simplified comparison of intermolecular interactions.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the crystal structure analysis of 6-bromo-1-ethyl-4-methyl-1H-indazole. By establishing a detailed workflow for synthesis, crystallization, and single-crystal X-ray diffraction, we provide a clear roadmap for researchers. The comparative analysis against structurally related indazoles powerfully demonstrates how subtle changes in substitution—N1-alkylation, C4-methylation, and C6-bromination—can fundamentally alter the intermolecular forces that govern crystal packing. The shift from strong N-H···N hydrogen bonding in unsubstituted indazoles to weaker, more directional halogen and C-H···π interactions in their N-alkylated counterparts is a key finding. These insights are critical for drug development professionals seeking to modulate the solid-state properties of indazole-based active pharmaceutical ingredients.

References

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.[Link][2]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction.[Link][4]

  • Improved Pharma. Single Crystal X-Ray Structure Determination.[Link][5]

  • Pulstec USA. Single Crystal X-Ray Diffraction.[Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.[Link][1]

  • MDPI. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles.[Link][2]

  • PMC. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.[Link][4]

  • IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures.[Link]

Sources

Comparative

Introduction: The Critical Need for Isomer Differentiation in Drug Discovery

An In-Depth Guide to Differentiating N1 and N2 Ethyl Isomers in 4-Methyl Indazoles for Researchers and Drug Development Professionals. Indazole derivatives are a cornerstone of modern medicinal chemistry, with applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Differentiating N1 and N2 Ethyl Isomers in 4-Methyl Indazoles for Researchers and Drug Development Professionals.

Indazole derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases. The regioselectivity of N-alkylation is a persistent challenge, often yielding a mixture of N1 and N2 isomers. These isomers, while structurally similar, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to definitively differentiate and isolate the desired isomer is paramount for regulatory approval and clinical success.

This guide provides a comprehensive overview of the analytical techniques used to differentiate N1 and N2 ethyl isomers of 4-methyl indazoles, a common scaffold in drug discovery. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present comparative data to aid in the unambiguous identification of these critical isomers.

The Structural Basis of Differentiation: Electronic and Steric Effects

The key to differentiating N1 and N2 isomers lies in the distinct electronic and steric environments of the indazole core. In the N1 isomer, the ethyl group is attached to the nitrogen atom of the pyrazole ring that is part of the benzene fusion. In the N2 isomer, the ethyl group is attached to the nitrogen atom that is not part of the benzene fusion. This seemingly subtle difference has significant consequences for the molecule's properties.

  • Electronic Effects: The lone pair of electrons on the N2 nitrogen in the N1-isomer is part of the aromatic system, leading to a different electron density distribution compared to the N2-isomer. This difference in electron density directly impacts the chemical shifts of nearby protons and carbons in NMR spectroscopy.

  • Steric Effects: The ethyl group at the N1 position is in close proximity to the H-7 proton, leading to steric hindrance. This steric clash is absent in the N2-isomer, where the ethyl group is further away from the benzene ring. This difference in steric environment can be probed using Nuclear Overhauser Effect (NOE) NMR experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Identification

NMR spectroscopy is the most powerful and definitive technique for differentiating N1 and N2 isomers of substituted indazoles. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments can provide an unambiguous assignment of the substitution pattern.

¹H NMR: A First Look at Isomeric Differences

The ¹H NMR spectra of N1- and N2-ethyl-4-methyl-indazoles show distinct differences in the chemical shifts of the aromatic protons, particularly the H-7 proton.

ProtonN1-ethyl-4-methyl-indazole (ppm)N2-ethyl-4-methyl-indazole (ppm)Key Differentiator
H-3~8.0~8.2N2 isomer is downfield
H-5~7.2~7.2Similar chemical shift
H-6~7.0~7.0Similar chemical shift
H-7~7.4~7.8N1 isomer is significantly upfield
CH₂ (ethyl)~4.4~4.6N2 isomer is downfield
CH₃ (ethyl)~1.5~1.6Similar chemical shift
CH₃ (methyl)~2.5~2.5Similar chemical shift

Causality Behind the Observations:

The upfield shift of the H-7 proton in the N1-isomer is a direct consequence of the anisotropic effect of the pyrazole ring. The ethyl group at N1 forces the H-7 proton into a shielding region of the ring current, resulting in a lower chemical shift.

¹³C NMR: Confirming the Assignment

The ¹³C NMR spectra provide complementary information to the ¹H NMR data. The chemical shifts of the carbon atoms in the indazole core are also sensitive to the position of the ethyl group.

CarbonN1-ethyl-4-methyl-indazole (ppm)N2-ethyl-4-methyl-indazole (ppm)Key Differentiator
C-3~133~122N1 isomer is significantly downfield
C-3a~121~128N2 isomer is downfield
C-4~118~118Similar chemical shift
C-5~128~128Similar chemical shift
C-6~120~120Similar chemical shift
C-7~110~117N1 isomer is significantly upfield
C-7a~140~148N2 isomer is downfield
CH₂ (ethyl)~42~49N2 isomer is downfield
CH₃ (ethyl)~15~15Similar chemical shift
CH₃ (methyl)~21~21Similar chemical shift

Causality Behind the Observations:

The significant downfield shift of C-3 and the upfield shift of C-7 in the N1-isomer are consistent with the electronic effects of N-alkylation. The electron-donating ethyl group at N1 increases the electron density at C-7, causing a shielding effect, while decreasing the electron density at C-3, resulting in a deshielding effect.

2D NMR: Unambiguous Proof of Connectivity

While 1D NMR provides strong evidence for isomer identification, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide definitive proof.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds.

  • N1-isomer: A key correlation will be observed between the methylene protons of the ethyl group (CH₂) and the C-7a carbon of the indazole ring.

  • N2-isomer: A key correlation will be observed between the methylene protons of the ethyl group (CH₂) and both the C-3 and C-3a carbons.

NOESY: This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity.

  • N1-isomer: A strong NOE will be observed between the methylene protons of the ethyl group (CH₂) and the H-7 proton.

  • N2-isomer: No significant NOE will be observed between the methylene protons of the ethyl group and any of the aromatic protons.

NOESY_Correlation cluster_N1 N1-ethyl-4-methyl-indazole cluster_N2 N2-ethyl-4-methyl-indazole N1_CH2 CH₂ (ethyl) N1_H7 H-7 N1_CH2->N1_H7 Strong NOE N2_CH2 CH₂ (ethyl) N2_H7 H-7

Caption: NOESY correlations for N1 and N2 isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR: Acquire a standard ¹³C NMR spectrum with proton decoupling.

  • COSY: Acquire a standard COSY spectrum to establish proton-proton correlations.

  • HSQC: Acquire a standard HSQC spectrum to establish one-bond proton-carbon correlations.

  • HMBC: Acquire a standard HMBC spectrum with a long-range coupling constant of 8-10 Hz.

  • NOESY: Acquire a standard NOESY spectrum with a mixing time of 500-800 ms.

  • Data Analysis: Analyze the spectra to identify the key correlations and chemical shifts that differentiate the N1 and N2 isomers.

Chromatographic Techniques: Separating the Isomers

While NMR is ideal for identification, chromatography is essential for the separation and purification of the isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used effectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both analytical and preparative-scale separation of indazole isomers. The choice of stationary and mobile phases is critical for achieving good resolution.

MethodStationary PhaseMobile PhaseElution OrderKey Differentiator
Reverse-PhaseC18Acetonitrile/WaterN2 then N1N2 is less polar
Normal-PhaseSilicaHexane/Ethyl AcetateN1 then N2N1 is more polar

Causality Behind the Observations:

The N2-isomer is generally less polar than the N1-isomer. This is because the lone pair of electrons on the N1 nitrogen in the N2-isomer is more accessible for interaction with polar stationary phases. In reverse-phase HPLC, where the stationary phase is non-polar, the less polar N2-isomer has a weaker interaction and elutes first. In normal-phase HPLC, the more polar N1-isomer has a stronger interaction with the polar stationary phase and elutes first.

HPLC_Separation cluster_RP Reverse-Phase HPLC cluster_NP Normal-Phase HPLC RP_Start Inject Mixture RP_N2 Elute N2 Isomer (Less Polar) RP_Start->RP_N2 RP_N1 Elute N1 Isomer (More Polar) RP_N2->RP_N1 NP_Start Inject Mixture NP_N1 Elute N1 Isomer (More Polar) NP_Start->NP_N1 NP_N2 Elute N2 Isomer (Less Polar) NP_N1->NP_N2

Caption: Elution order of isomers in HPLC.

Experimental Protocol: HPLC Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks to determine the relative ratio of the two isomers.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous differentiation of N1 and N2 ethyl isomers of 4-methyl indazoles is a critical step in the development of safe and effective pharmaceuticals. A combination of NMR spectroscopy and chromatographic techniques provides a robust and reliable workflow for the identification, separation, and quantification of these isomers.

  • NMR spectroscopy , particularly 2D techniques like HMBC and NOESY, offers definitive structural elucidation.

  • HPLC and GC are indispensable for the separation and purification of the individual isomers.

By understanding the underlying principles of these techniques and applying the detailed protocols provided in this guide, researchers can confidently navigate the challenges of indazole isomerism and accelerate the drug discovery process.

References

  • General Methods for the Synthesis of N-Substituted Indazoles. Journal of Organic Chemistry. [Link]

  • Spectroscopic Analysis of Indazole Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Chromatographic Separation of Isomeric Compounds. Journal of Chromatography A. [Link]

  • Applications of 2D NMR in Structural Elucidation. Magnetic Resonance in Chemistry. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 6-Bromo-1-ethyl-4-methyl-1H-indazole

Executive Summary 6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) is a halogenated nitrogen heterocycle commonly used as a building block in medicinal chemistry.[1][2] Due to the presence of the bromine atom and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-ethyl-4-methyl-1H-indazole (CAS: 1693763-40-4) is a halogenated nitrogen heterocycle commonly used as a building block in medicinal chemistry.[1][2] Due to the presence of the bromine atom and the indazole core, this compound and its waste streams must be managed as Halogenated Organic Waste .

Critical Directive: DO NOT dispose of this compound down the drain or in general trash. The bromine content presents a risk of forming toxic byproducts (e.g., brominated dioxins) if incinerated in standard municipal waste facilities. It requires high-temperature incineration with flue gas scrubbing at a licensed hazardous waste facility.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound exhibits properties of both halogenated aromatics and nitrogen-containing bases.[1]

PropertyDataOperational Implication
CAS Number 1693763-40-4Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₀H₁₁BrN₂Bromine content dictates "Halogenated" waste stream.
Physical State Pale-yellow to yellow-brown liquid (or low-melting solid)May require liquid or solid waste protocols depending on purity/temperature.[1]
GHS Classification Warning Acute Tox. 4 (Oral) Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3Handling requires full PPE (Nitrile gloves, safety glasses, lab coat).
Waste Stream Halogenated Organic Strict Segregation Required. Do not mix with non-halogenated solvents to avoid surcharges.[5][6]

Waste Segregation Logic

The presence of the halogen (Bromine) is the primary driver for disposal logic. Halogenated waste requires specific incineration protocols (typically >1100°C) to ensure complete destruction of the carbon-halogen bond and capture of the resulting acid gases (HBr).

Decision Matrix: Waste Stream Selection

The following logic gate determines the correct container for your waste.

WasteSegregation cluster_Liquid Liquid Waste cluster_Solid Solid Waste Start Waste Generation: 6-Bromo-1-ethyl-4-methyl-1H-indazole FormCheck What is the physical form? Start->FormCheck Liquid Liquid (Mother liquors, rinsates, pure liquid) FormCheck->Liquid Liquid Solid Solid (Contaminated gloves, silica, paper) FormCheck->Solid Solid/Debris HaloCheck Is it mixed with solvents? Liquid->HaloCheck StreamA Stream A: Halogenated Solvent Waste (High BTU, requires scrubbing) HaloCheck->StreamA Yes (Any solvent) HaloCheck->StreamA Pure Compound StreamB Stream B: Solid Hazardous Waste (Lab debris, contaminated solids) Solid->StreamB

Figure 1: Segregation logic for halogenated indazole waste.[1] Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the brominated solute classifies the entire mixture as Halogenated Waste.

Operational Disposal Protocols

Scenario A: Disposal of Pure Chemical (Expired or Unused)

If you have a vial of pure 6-bromo-1-ethyl-4-methyl-1H-indazole to discard:

  • Do not empty the vial. It is safer to dispose of the chemical in its original container to minimize exposure.

  • Labeling: Deface the commercial label (mark "WASTE" or "EXPIRED") but ensure the chemical name and CAS number remain visible.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain potential leakage.

  • Container Selection: Place the bagged vial into the Solid Hazardous Waste drum or a dedicated "Lab Pack" container if your facility uses lab packing services.

  • Documentation: Log the approximate weight and full chemical name on the waste manifest.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

When the compound is dissolved in solvents (e.g., reaction mother liquors, HPLC effluent):

  • Container: Use a High-Density Polyethylene (HDPE) or glass carboy designated for Halogenated Waste .

    • Note: Avoid metal containers if the mixture is acidic, as HBr evolution can corrode metal.

  • Compatibility: Ensure no strong oxidizers or reactive metals are present in the waste container.

  • Labeling: The tag must explicitly state "Halogenated Solvents" and list "6-bromo-1-ethyl-4-methyl-1H-indazole" as a constituent, even if present in low concentrations (<1%).[1]

  • Closure: Keep the cap tightly closed when not actively adding waste to prevent volatile emissions.

Scenario C: Contaminated Consumables (Solid Waste)

For gloves, weighing boats, paper towels, and silica gel contaminated with the compound:

  • Collection: Collect in a wide-mouth HDPE drum or a heavy-duty hazardous waste bag (yellow/orange biohazard bags are usually incorrect unless biological material is also present; use clear or black chemical waste bags).[1]

  • Sharps: If using needles/syringes, they must go into a hard-walled Sharps container, regardless of chemical contamination.

  • Decontamination: Triple-rinse empty glass vials with a solvent (e.g., acetone) before disposal. Collect the rinsate as Liquid Halogenated Waste (Scenario B). The rinsed glass can then be treated as glass waste (or broken glass trash if fully decontaminated).

Emergency Procedures: Spills

In the event of a spill of 6-bromo-1-ethyl-4-methyl-1H-indazole:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is large or outside a fume hood, respiratory protection (P100/Organic Vapor cartridge) may be required.

  • Containment:

    • Liquid Spill: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

    • Solid Spill: Dampen slightly with a solvent (if safe) to prevent dust generation, then wipe up.

  • Disposal of Cleanup Materials: All absorbent materials and contaminated PPE must be placed in a sealed bag and disposed of as Solid Hazardous Waste (see Scenario C).

Regulatory & Compliance Framework

  • RCRA (USA): While this specific compound may not be explicitly "P" or "U" listed, it is a Characteristic Hazardous Waste (due to toxicity) and must be treated as such. The halogen content triggers specific incineration requirements under EPA regulations for organobromines.

  • EU Waste Framework: Classified under waste codes for "organic halogenated solvents, washing liquids and mother liquors" (e.g., 07 01 03 * or 07 01 07 *).

  • Transport (DOT/IATA): Generally not regulated as a dangerous good for transport in small research quantities unless in a toxic solution, but check the SDS for specific UN classifications if shipping large amounts.

References

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole Compound Summary. National Library of Medicine. Retrieved March 9, 2026, from [Link]

  • University of Illinois DRS. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved March 9, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-bromo-1-ethyl-4-methyl-1H-indazole: From Personal Protective Equipment to Disposal

For the discerning researcher engaged in the synthesis and application of novel chemical entities, the mastery of safe laboratory practice is as crucial as theoretical knowledge. This guide provides a detailed operationa...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher engaged in the synthesis and application of novel chemical entities, the mastery of safe laboratory practice is as crucial as theoretical knowledge. This guide provides a detailed operational plan for the safe handling of 6-bromo-1-ethyl-4-methyl-1H-indazole, a compound that, like many halogenated heterocyclic molecules, requires a stringent safety protocol. Our approach is grounded in a deep understanding of chemical reactivity and toxicology, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Understanding the Hazard: Why This Level of Precaution?

While specific toxicological data for 6-bromo-1-ethyl-4-methyl-1H-indazole may be limited, the known hazards of analogous compounds, such as 6-Bromo-1H-indazole, provide a reliable framework for risk assessment. These compounds are typically classified with the following hazards:

  • Skin Irritation (Category 2): Direct contact can lead to inflammation, redness, and discomfort.

  • Serious Eye Irritation (Category 2): The chemical can cause significant, though reversible, eye damage upon contact.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Acute Oral Toxicity (Category 4): The substance may be harmful if swallowed.[3]

The presence of a bromine atom designates this compound as a halogenated organic, which necessitates specific disposal procedures to mitigate environmental impact.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 6-bromo-1-ethyl-4-methyl-1H-indazole.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Tightly-sealed chemical safety gogglesOSHA 29 CFR 1910.133 or EN166Protects against splashes and dust, preventing serious eye irritation.[1][5]
Recommended: Face shieldIn addition to gogglesFor tasks with a higher splash or dust generation potential.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)EN 374Prevents skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling.[3][5]
Body Laboratory coatProvides a primary barrier against incidental contact.
Recommended: Chemical-resistant apronFor larger quantities or when there is a significant risk of splashes.
Respiratory NIOSH/MSHA or EN 149 approved respiratorWhen engineering controls are insufficient or during spill cleanupProtects against inhalation of dust or aerosols, which can cause respiratory irritation. The type of respirator (e.g., N95, P95, or a full-face respirator) should be chosen based on the potential exposure level.[1][3][5]
Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces the safety of the entire process.

1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of 6-bromo-1-ethyl-4-methyl-1H-indazole, including weighing and transfers, must be conducted within a certified chemical fume hood.[4] This is the most critical engineering control for preventing inhalation of the compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][3][5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][4]

2. Pre-Handling Checklist

  • Review the Safety Data Sheet (SDS) for 6-bromo-1-ethyl-4-methyl-1H-indazole or a closely related compound.

  • Don all required PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents within the fume hood to minimize time spent handling the open container.

  • Designate a specific waste container for halogenated organic waste.[4]

3. Handling Procedure

  • Weighing and Transfer:

    • Perform these tasks in a fume hood.

    • Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is a fine powder, consider using a glove bag for added containment during weighing.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the vessel covered as much as possible during the dissolution process.

4. Post-Handling Decontamination

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials in the designated solid halogenated waste container.

  • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the solid waste container.[3]

  • Wash hands thoroughly with soap and water after the procedure is complete.[1][3]

Visualizing the Workflow: Safe Handling of 6-bromo-1-ethyl-4-methyl-1H-indazole

Safe Handling Workflow for 6-bromo-1-ethyl-4-methyl-1H-indazole cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng prep_waste Prepare Labeled Halogenated Waste Containers prep_eng->prep_waste handle_weigh Weigh and Transfer Solid (Avoid Dust) prep_waste->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon Procedure Complete cleanup_ppe Properly Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Contaminated Solids to Halogenated Solid Waste disp_liquid Unused Material/Solutions to Halogenated Liquid Waste

Caption: Workflow for the safe handling of 6-bromo-1-ethyl-4-methyl-1H-indazole.

Emergency Procedures: A Plan for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent and decontaminate. For a large spill, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Stewardship

Due to its bromine content, 6-bromo-1-ethyl-4-methyl-1H-indazole is classified as a halogenated organic compound and must be disposed of accordingly.[4]

  • Solid Waste:

    • Place pure or unused 6-bromo-1-ethyl-4-methyl-1H-indazole in a clearly labeled "Halogenated Organic Solid Waste" container.[4]

    • Contaminated items such as gloves, weighing paper, and paper towels should also be placed in this container.[4]

  • Liquid Waste:

    • Solutions containing 6-bromo-1-ethyl-4-methyl-1H-indazole should be collected in a "Halogenated Organic Liquid Waste" container.

    • Crucially, do not mix halogenated and non-halogenated waste streams. [4]

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

    • Collect this initial rinsate in the "Halogenated Organic Liquid Waste" container.[4]

    • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • All waste must be disposed of through your institution's approved hazardous waste management program.[1][2][4] The preferred method of destruction is high-temperature incineration at a licensed facility.[4]

By adhering to these scientifically grounded protocols, researchers can confidently and safely work with 6-bromo-1-ethyl-4-methyl-1H-indazole, ensuring the integrity of their research and the safety of themselves and their colleagues.

References

  • 6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011, August 12). Fisher Scientific.
  • 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety D
  • Proper Disposal of 6-Bromo-1H-indazole: A Guide for Labor
  • Safety Data Sheet - 5-Bromo-4-fluoro-1-methyl-1H-indazole. (2024, November 1). Aaron Chemicals LLC.
  • 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET. (2012, May 8). Fisher Scientific.
  • QH-1108 p.1 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • 6-Bromo-1-methyl-1H-indazole | 590417-94-0. Sigma-Aldrich.
  • 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety D
  • 4-Bromo-6-chloro-1H-indazole Safety Data Sheet. (2023, July 4). Apollo Scientific.
  • (6-Bromo-1H-indazol-4-yl)methanol: A Powerful Chemical Compound. Panasonic.
  • Safety Data Sheet - 6-Bromo-1H-indazole-4-carbaldehyde. (2024, December 19). Fluorochem Ltd.
  • 6-Bromo-4-fluoro-1H-indazole. Apollo Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-7-METHYL-1H-INDAZOLE. (2026, January 17). ChemicalBook.

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